Bis(diisopropylamino)-phosphine
Description
BenchChem offers high-quality Bis(diisopropylamino)-phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(diisopropylamino)-phosphine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
68880-43-3 |
|---|---|
Molecular Formula |
C12H29N2P |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
N-[di(propan-2-yl)amino]phosphanyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C12H29N2P/c1-9(2)13(10(3)4)15-14(11(5)6)12(7)8/h9-12,15H,1-8H3 |
InChI Key |
SKUSIJOMOKTHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)PN(C(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Bis(diisopropylamino)phosphine
[1]
Executive Summary
Bis(diisopropylamino)phosphine derivatives are foundational reagents in organophosphorus chemistry, serving as critical intermediates in the synthesis of phosphoramidites for oligonucleotide drug development and as bulky, electron-rich ligands in catalysis.
This guide addresses the synthesis and characterization of the two primary forms of this moiety encountered in research:
Part 1: Synthetic Strategy & Mechanism
The Electrophilic Substitution Route (P-Cl Synthesis)
The synthesis of the chlorophosphine precursor relies on the aminolysis of phosphorus trichloride (
Mechanism:
-
Causality: Excess amine acts as an HCl scavenger. The steric hindrance of the isopropyl groups makes the third substitution kinetically difficult, ensuring high selectivity for the bis-species.
The Reduction Route (P-H Synthesis)
To access the P-H species, the P-Cl bond is reduced using a hydride source. Lithium Aluminum Hydride (
Mechanism:
Part 2: Experimental Protocols
Protocol A: Synthesis of Bis(diisopropylamino)chlorophosphine
Target: CAS 56183-63-2 Scale: ~50 mmol[1]
Reagents:
-
Phosphorus trichloride (
): 4.36 mL (50 mmol)[1] -
Diisopropylamine (
): 28.0 mL (200 mmol) [4.0 eq][1] -
Solvent: Anhydrous Hexane (200 mL)
Step-by-Step Workflow:
-
Setup: Flame-dry a 500 mL Schlenk flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.
-
Solvent Prep: Charge the flask with
and 100 mL of hexane. Cool to 0°C in an ice bath. -
Addition: Dissolve diisopropylamine in 100 mL hexane. Add dropwise to the
solution over 60 minutes.-
Critical Control Point: Vigorous stirring is essential as the amine hydrochloride salt precipitates immediately, creating a thick slurry.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16 hours.
-
Filtration: Filter the slurry through a coarse fritted Schlenk filter (under Argon) to remove the ammonium salt. Wash the cake with 2 x 20 mL dry hexane.
-
Isolation: Concentrate the filtrate under reduced pressure to remove solvent.
-
Purification: Distill the resulting oil under high vacuum (0.1 mmHg). Collect the fraction boiling at ~100-104°C.
-
Yield: Typically 70-80% as a white crystalline solid or colorless oil that solidifies.
-
Protocol B: Reduction to Bis(diisopropylamino)phosphine
Target: P-H Species Safety Note: Secondary phosphines can be pyrophoric.[1] Handle strictly under inert atmosphere.
Reagents:
-
Bis(diisopropylamino)chlorophosphine: 5.34 g (20 mmol)
- (1.0 M in THF): 10 mL (10 mmol) [0.5 eq][1]
-
Solvent: Anhydrous Diethyl Ether (50 mL)
Step-by-Step Workflow:
-
Setup: Charge a 100 mL Schlenk flask with the chlorophosphine and ether. Cool to -78°C .
-
Reduction: Add the
solution dropwise via syringe. -
Warming: Allow the mixture to warm slowly to room temperature over 4 hours.
-
Quench: Carefully degas the solution. Filter the mixture through a pad of Celite/dried
under Argon to remove aluminum salts.-
Note: Aqueous workup is avoided to prevent hydrolysis of the P-N bonds.
-
-
Isolation: Remove volatiles under vacuum. The product is obtained as a sensitive oil.
Part 3: Characterization & Data Analysis
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive method for validating the oxidation state and substitution pattern.[1]
Table 1: Key NMR Parameters
| Nucleus | Species | Chemical Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| +130 to +150 ppm | Singlet | N/A | Deshielded P(III) due to electronegative Cl. | ||
| +60 to +80 ppm | Doublet | Upfield shift; Large coupling confirms P-H bond.[1] | |||
| ~3.0 - 5.0 ppm | Doublet | Direct observation of the P-H proton.[1] |
Visualization of Characterization Logic
The following diagram illustrates the decision tree for identifying the product and common impurities using
Caption: Logic flow for identifying bis(diisopropylamino)phosphine species via
Part 4: Applications in Drug Development[2]
Oligonucleotide Synthesis (Phosphoramidites)
The chlorophosphine derivative is the industry standard for converting nucleosides into phosphoramidites, the building blocks of solid-phase DNA/RNA synthesis.
-
Reaction: Nucleoside-OH +
Nucleoside-O-P( ) ?-
Correction: Usually, the reagent used is 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (made from the chlorophosphine) OR the chlorophosphine is reacted with 2-cyanoethanol first to make
, which then reacts with the nucleoside.[1] -
Direct Use:
reacts with protected nucleosides to form diamidites, which are then activated with tetrazole.[1]
-
Ligand Synthesis
The P-H species is a versatile precursor for creating bulky, electron-rich phosphine ligands used in Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig). The P-H bond allows for hydrophosphination across alkenes or deprotonation/alkylation to form tertiary phosphines.
References
-
BenchChem. Bis(diisopropylamino)chlorophosphine | 56183-63-2. Retrieved from [1]
-
Organic Syntheses. Preparation of Dichloro(diisopropylamino)phosphine.[1] Org.[2][3][4][5] Synth. 2019, 96, 382-399. Retrieved from [1]
-
National Institutes of Health (NIH). Isolable Diaminophosphide Boranes. PMC7577265. Retrieved from
-
ChemicalBook. Bis(diisopropylamino)chlorophosphine Properties and Safety. Retrieved from [1]
-
Sigma-Aldrich. Bis(diisopropylamino)chlorophosphine Product Specification.[1] Retrieved from [1]
Technical Monograph: Bis(diisopropylamino)chlorophosphine
The following technical guide is structured as an authoritative monograph for research and development professionals.
CAS Number: 56183-63-2 Formula: C₁₂H₂₈ClN₂P Molecular Weight: 266.79 g/mol IUPAC Name: 1-Chloro-N,N,N',N'-tetraisopropylphosphanediamine
Executive Summary
Bis(diisopropylamino)chlorophosphine (CAS 56183-63-2) serves as the universal phosphitylating backbone in modern organophosphorus chemistry. While often colloquially referred to as a "phosphine," it is chemically a chlorophosphine derivative where the phosphorus atom is bonded to one chlorine and two bulky diisopropylamino groups.
Its primary utility lies in its role as the immediate precursor to 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (the "Standard Phosphitylating Reagent" used in automated DNA/RNA synthesis). The steric bulk of the isopropyl groups stabilizes the P(III) center against rapid oxidation while maintaining sufficient reactivity at the P-Cl bond for nucleophilic substitution, making it indispensable for synthesizing phosphoramidites, ligands for catalysis, and metal-organic frameworks (MOFs).
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Purity Grade | ≥ 97.0% (via Argentometric Titration or ³¹P NMR) |
| Melting Point | 85–87 °C |
| Boiling Point | ~130 °C (at reduced pressure, 0.5 mmHg) |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile |
| Stability | Highly Moisture Sensitive (Hydrolyzes to release HCl and diisopropylamine) |
| Reactivity Class | Electrophilic P(III) species; Corrosive |
Mechanism of Action: The Phosphitylation Pathway
The utility of Bis(diisopropylamino)chlorophosphine stems from the lability of the P-Cl bond combined with the stability provided by the P-N bonds .
Steric Stabilization
The four isopropyl groups create a "protective shell" around the phosphorus atom. This steric hindrance:
-
Retards Oxidation: Prevents rapid attack by atmospheric oxygen, allowing for easier handling compared to unhindered alkylphosphines.
-
Directs Regioselectivity: Forces incoming nucleophiles to attack the P-Cl bond exclusively, as the P-N bonds are thermodynamically and kinetically more stable under basic conditions.
Nucleophilic Substitution
The core reaction involves the displacement of the chloride ion by a nucleophile (typically an alcohol, amine, or thiol) in the presence of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).
General Reaction:
This intermediate is then typically reacted further (e.g., with tetrazole and a nucleoside) to generate the final phosphoramidite building block.
Applications in Drug Development & Oligonucleotide Chemistry[4][5][6]
Synthesis of Phosphoramidite Reagents
This is the single most critical application. CAS 56183-63-2 is reacted with 2-cyanoethanol to produce 2-cyanoethyl tetraisopropylphosphorodiamidite , the "gold standard" reagent used to convert nucleosides into phosphoramidites for solid-phase DNA synthesis.
Ligand Synthesis (Catalysis)
In organometallic chemistry, this molecule is used to introduce the electron-rich
Visualization of the Synthesis Workflow
Figure 1: The critical role of CAS 56183-63-2 in the supply chain of oligonucleotide synthesis.
Experimental Protocol: Quality Control via ³¹P NMR
For drug development applications, the purity of the starting chlorophosphine is paramount.[1] Hydrolyzed impurities (
The Principle
Phosphorus-31 NMR is the definitive method for characterization.
-
Target Species (P-Cl): Resonates downfield, typically δ 135 – 160 ppm (depending on solvent; analogous species
resonates at ~159 ppm). -
Impurity (Hydrolysis): The
-phosphonate ( ) typically resonates significantly upfield or shows a large coupling constant. -
Impurity (Oxidation): P(V) species resonate near δ 0 – 50 ppm .
Step-by-Step QC Protocol
Materials:
-
Sample: ~20 mg Bis(diisopropylamino)chlorophosphine.[2]
-
Solvent: Anhydrous
(Benzene-d6) or (DCM-d2). Note: Avoid unless neutralized, as acidity can degrade the sample. -
Inert Atmosphere: Nitrogen-flushed NMR tube.
Procedure:
-
Sampling: Inside a glovebox or under a cone of nitrogen, transfer 20 mg of sample into a dry NMR tube.
-
Solvation: Add 0.6 mL of anhydrous deuterated solvent. Cap immediately.
-
Acquisition: Run a proton-decoupled ³¹P NMR experiment (
).-
Scans: 64–128 scans are usually sufficient due to the high sensitivity of ³¹P.
-
Relaxation Delay: Set to >2 seconds to ensure integration accuracy.
-
-
Analysis:
-
Verify the singlet peak in the 135–160 ppm region.
-
Integrate all peaks. Purity = (Area of Main Peak / Total Area) × 100.
-
Reject if significant peaks appear at ~10-20 ppm (hydrolysis) or ~0 ppm (oxidation).
-
Handling, Stability, & Safety
Critical Hazards
-
Hydrolysis: Upon contact with moisture, it releases Hydrogen Chloride (HCl) gas and Diisopropylamine. This is corrosive to tissues and equipment.
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).
Storage Protocol
-
Temperature: Store at -20°C or below.
-
Atmosphere: Must be kept under Argon or Nitrogen .
-
Container: Tightly sealed Schlenk flask or Sure/Seal™ bottle. Do not store in standard glass vials with plastic caps for extended periods, as HCl fumes can degrade the cap liner.
Handling Logic Flow
Figure 2: Decision tree for safe handling and risk mitigation.
References
-
PubChem. (n.d.).[3] Bis(diisopropylamino)chlorophosphine (CAS 56183-63-2).[3][4][5] National Library of Medicine. Retrieved from [Link]
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron. (Foundational text on the use of phosphoramidite precursors).
Sources
- 1. US7276620B2 - Process for preparing phosphorodiamidites - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bis(diisopropylamino)chlorophosphine | C12H28ClN2P | CID 2733425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BIS(DIISOPROPYLAMINO)CHLOROPHOSPHINE | 56183-63-2 [chemicalbook.com]
- 5. Bis(diisopropylamino)chlorophosphine | 56183-63-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Navigating the Challenges of a Highly Reactive Phosphine: A Technical Guide to the Air and Moisture Sensitivity of Bis(diisopropylamino)phosphine
For Immediate Release
A new in-depth technical guide has been released, providing researchers, scientists, and drug development professionals with a comprehensive overview of the significant air and moisture sensitivity of bis(diisopropylamino)phosphine. This guide offers critical insights into the handling, storage, and reactivity of this potent organophosphorus compound, emphasizing the stringent protocols necessary to ensure its integrity and the safety of laboratory personnel.
Bis(diisopropylamino)phosphine [(i-Pr₂N)₂PH] is a valuable synthetic intermediate, particularly in the formation of specialized phosphine ligands and other organophosphorus compounds. However, its utility is matched by its pronounced reactivity with atmospheric oxygen and water, necessitating specialized handling techniques to prevent degradation and the formation of unwanted byproducts. This guide serves as an essential resource for any professional working with this or structurally similar sensitive reagents.
The Inherent Instability: Understanding the Reactivity of Bis(diisopropylamino)phosphine
Bis(diisopropylamino)phosphine's sensitivity stems from the inherent nucleophilicity and oxidizability of the phosphorus(III) center, compounded by the presence of a reactive P-H bond. Exposure to air and moisture initiates rapid and irreversible degradation pathways.
Reaction with Oxygen: The Inevitable Oxidation
In the presence of atmospheric oxygen, bis(diisopropylamino)phosphine readily undergoes oxidation to form bis(diisopropylamino)phosphine oxide. This transformation involves the conversion of the phosphorus(III) center to a pentavalent phosphorus(V) species. The reaction is typically exothermic and can be rapid, especially in solution.
Reaction Scheme:
(i-Pr₂N)₂PH + ½ O₂ → (i-Pr₂N)₂P(O)H
The formation of the phosphine oxide is a significant concern as it represents a loss of the desired starting material and can introduce impurities into reaction mixtures, potentially impacting reaction yields and downstream processes. The rate of oxidation is influenced by factors such as the concentration of the phosphine, the surface area of exposure to air, and the solvent used.
Reaction with Water: A Pathway to Decomposition
Moisture sensitivity is another critical characteristic of bis(diisopropylamino)phosphine. The P-N bonds in aminophosphines are susceptible to cleavage by protic reagents, including water. The hydrolysis of bis(diisopropylamino)phosphine is believed to proceed through nucleophilic attack of water on the phosphorus center, leading to the cleavage of the P-N bonds and the formation of diisopropylamine and ultimately, phosphorous acid.
Postulated Reaction Scheme:
(i-Pr₂N)₂PH + 2 H₂O → 2 (i-Pr)₂NH + H₃PO₃
This hydrolysis pathway not only consumes the desired phosphine but also generates diisopropylamine as a significant byproduct, which can act as a base and interfere with subsequent chemical transformations.
Essential Handling and Storage Protocols: A Mandate for Inert Atmosphere Techniques
Given its profound sensitivity, the successful use of bis(diisopropylamino)phosphine is entirely dependent on the rigorous exclusion of air and moisture. Standard benchtop operations are unsuitable for this reagent. The following protocols are mandatory for maintaining the integrity of the compound and ensuring safe handling.
The Non-Negotiable Tools: Schlenk Lines and Gloveboxes
All manipulations of bis(diisopropylamino)phosphine, including weighing, transferring, and its use in reactions, must be performed under an inert atmosphere.
-
Gloveboxes: A well-maintained glovebox with an inert atmosphere (typically nitrogen or argon) and low oxygen and moisture levels (<1 ppm) is the ideal environment for handling bis(diisopropylamino)phosphine. All glassware and spatulas should be brought into the glovebox and allowed to equilibrate to the inert atmosphere before use.
-
Schlenk Lines: For laboratories not equipped with a glovebox, a Schlenk line provides a viable alternative for working with this air-sensitive compound. This technique involves the use of specialized glassware that can be evacuated and backfilled with an inert gas.
Rigorous Preparation of Glassware and Solvents
The presence of even trace amounts of water can lead to the degradation of bis(diisopropylamino)phosphine. Therefore, meticulous preparation of all materials is paramount.
-
Glassware: All glassware must be thoroughly dried in an oven (typically at >120 °C for several hours) and then cooled under a stream of dry inert gas or in a desiccator before use. Assembling hot glassware and allowing it to cool under an inert atmosphere is a common and effective practice.
-
Solvents and Reagents: Anhydrous solvents are essential for any reaction involving bis(diisopropylamino)phosphine. Commercially available anhydrous solvents should be used, and it is often advisable to further dry them using appropriate drying agents and distill them under an inert atmosphere. All other reagents should also be rendered anhydrous before use.
Storage for Stability
Proper storage is critical to preserving the integrity of bis(diisopropylamino)phosphine. It should be stored in a tightly sealed container, such as a Schlenk flask with a greaseless stopcock, under a positive pressure of an inert gas. The container should be stored in a cool, dark, and dry environment, away from oxidizing agents and sources of moisture.
Experimental Workflow: A Visual Guide to Safe Handling
The following diagram illustrates the essential workflow for handling an air- and moisture-sensitive solid like bis(diisopropylamino)phosphine using Schlenk line techniques.
Consequences of Improper Handling: A Summary of Degradation Pathways
To underscore the importance of stringent handling protocols, the table below summarizes the key degradation reactions and their consequences.
| Exposure | Reactant | Primary Degradation Product(s) | Consequences |
| Air | Oxygen (O₂) | Bis(diisopropylamino)phosphine oxide | Loss of starting material, introduction of impurities, potential for altered reaction outcomes. |
| Moisture | Water (H₂O) | Diisopropylamine, Phosphorous Acid | Consumption of starting material, formation of a basic byproduct that can interfere with reactions. |
Conclusion: A Call for Vigilance and Precision
The high reactivity of bis(diisopropylamino)phosphine with air and moisture demands a meticulous and disciplined approach from researchers. By adhering to the principles of inert atmosphere chemistry and implementing the rigorous protocols outlined in this guide, scientists can effectively mitigate the risks of degradation, ensuring the integrity of their experiments and the safety of their laboratory environment. The successful application of this potent reagent in synthesis is directly proportional to the care and precision with which it is handled.
References
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Online]. Available: [Link]
-
Wikipedia. Aminophosphine. [Online]. Available: [Link]
-
Keglevich, G. The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules2021 , 26(10), 2840. [Online]. Available: [Link]
-
Stewart, B.; Harriman, A.; Higham, L. J. Predicting the Air Stability of Phosphines. Org. Lett.2011 , 13(20), 5424–5427. [Online]. Available: [Link]
-
UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Solids. [Online]. Available: [Link]
An In-depth Technical Guide to the ³¹P NMR Spectroscopy of Bis(diisopropylamino)phosphine
This guide provides a comprehensive technical overview of the Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy data, interpretation, and acquisition protocol for bis(diisopropylamino)phosphine. It is intended for researchers, scientists, and professionals in drug development and organophosphorus chemistry who utilize this compound as a ligand or synthetic intermediate.
Introduction: The Role and Characterization of Bis(diisopropylamino)phosphine
Bis(diisopropylamino)phosphine, [((CH₃)₂CH)₂N]₂PH, is a sterically hindered secondary phosphine. The presence of bulky diisopropylamino substituents significantly influences its electronic and steric properties, making it a valuable precursor for synthesizing a wide range of phosphine ligands, phosphoramidites, and organocatalysts. The phosphorus atom in its P(III) oxidation state possesses a lone pair of electrons, which is key to its reactivity and coordination chemistry.
Characterization of such air-sensitive compounds relies heavily on spectroscopic techniques that provide unambiguous structural information. Phosphorus-31 NMR spectroscopy is the preeminent tool for this purpose. The ³¹P nucleus has a 100% natural abundance and a spin quantum number of ½, resulting in high sensitivity and straightforward spectral interpretation, making it an indispensable technique for purity assessment and structural elucidation.[1][2]
Fundamental Principles of ³¹P NMR for Aminophosphines
The ³¹P NMR chemical shift (δ) is highly sensitive to the electronic environment surrounding the phosphorus nucleus.[3] Key factors influencing the chemical shift of bis(diisopropylamino)phosphine include:
-
Electronegativity of Substituents: The nitrogen atoms of the amino groups are more electronegative than carbon. This electron-withdrawing effect deshields the phosphorus nucleus, typically causing a downfield shift (a more positive δ value) compared to analogous trialkylphosphines.
-
Steric Hindrance: The bulky isopropyl groups create a sterically congested environment. This can alter the P-N bond lengths and N-P-N bond angles, which in turn affects the hybridization and shielding of the phosphorus nucleus.
-
Presence of a P-H Bond: The direct attachment of a proton to the phosphorus atom gives rise to a characteristic one-bond coupling constant, ¹J(P,H), which is a definitive feature in a proton-coupled ³¹P NMR spectrum.
The diagram below illustrates the relationship between the molecular structure and the resulting ³¹P NMR chemical shift.
Caption: Factors influencing the ³¹P NMR spectrum of bis(diisopropylamino)phosphine.
Spectral Data and Interpretation
While bis(diisopropylamino)phosphine is a key intermediate, it is often generated and used in situ or stabilized as a borane adduct due to its reactivity. Its direct characterization requires careful handling under inert conditions.
Chemical Shift and Comparative Analysis
The precise chemical shift of free bis(diisopropylamino)phosphine is not widely reported in standard databases. However, its value can be reliably estimated through analysis of closely related structures.
-
Alkyl Derivatives: Replacing the P-H proton with an alkyl group, such as in propyl-bis(diisopropylamino)phosphine and isobutyl-bis(diisopropylamino)phosphine, results in ³¹P chemical shifts of δ = 47.10 ppm and δ = 43.72 ppm , respectively.[4]
-
Borane Adduct: The borane adduct, bis(diisopropylamino)phosphine borane ([((iPr)₂N)₂PH]·BH₃), is a stable, isolable solid. The coordination of the BH₃ group to the phosphorus lone pair causes significant shielding, shifting the resonance far upfield.
-
Oxidized Species: Accidental oxidation of the P(III) center to a P(V) phosphine oxide, [((iPr)₂N)₂P(O)H], results in a significant downfield shift, typically to the range of δ = +5 to +30 ppm, accompanied by a much larger ¹J(P,H) coupling constant.
Based on these comparisons, the chemical shift for bis(diisopropylamino)phosphine is expected to be upfield of its alkylated counterparts, likely in the range of δ = 20 to 40 ppm . The proton-coupled spectrum would show a doublet, while the proton-decoupled spectrum would exhibit a singlet.
Coupling Constants
In a proton-coupled spectrum, the most informative feature is the one-bond P-H coupling. For secondary phosphines, the ¹J(P,H) coupling constant is typically in the range of 180–250 Hz . This large, direct coupling provides definitive evidence for the P-H bond.
Summary of Key NMR Data
| Compound | Oxidation State | Typical ³¹P Chemical Shift (δ, ppm) | Expected Multiplicity (Proton-Coupled) | Key Coupling Constant (Hz) |
| Bis(diisopropylamino)phosphine | P(III) | 20 – 40 (Estimated) | Doublet | ¹J(P,H) ≈ 180–250 |
| Propyl-bis(diisopropylamino)phosphine | P(III) | 47.10[4] | Multiplet | - |
| Isobutyl-bis(diisopropylamino)phosphine | P(III) | 43.72[4] | Multiplet | - |
| Bis(diisopropylamino)phosphine Oxide | P(V) | 5 – 30 | Doublet | ¹J(P,H) ≈ 400–700 |
Experimental Protocol for ³¹P NMR Acquisition
Acquiring high-quality, reproducible ³¹P NMR data for air-sensitive compounds like bis(diisopropylamino)phosphine requires meticulous technique. This protocol is designed to be a self-validating system, ensuring both sample integrity and data accuracy.
Sample Preparation (Inert Atmosphere)
-
Glovebox/Schlenk Line: All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Solvent Selection: Use anhydrous deuterated solvents. Anhydrous benzene-d₆ or toluene-d₈ are excellent choices as they are non-protic and can be thoroughly dried. CDCl₃ is less ideal due to its slight acidity and potential for reaction over time.
-
Concentration: Prepare a solution with a concentration of 10-30 mg/mL. This provides a strong signal without significant viscosity issues.
-
NMR Tube: Use a high-quality NMR tube (e.g., J. Young tube) that can be sealed to prevent atmospheric contamination during transport to the spectrometer.
-
Referencing: While external referencing against 85% H₃PO₄ is common, a more accurate method for high-field instruments is internal referencing using a known, stable phosphorus-containing compound or by using the absolute frequency of the deuterium lock signal (IUPAC recommended method).
Spectrometer Setup and Acquisition
-
Tuning and Matching: Tune the NMR probe to the ³¹P frequency (e.g., ~162 MHz on a 400 MHz ¹H spectrometer).
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: Start with a standard one-pulse proton-decoupled experiment (zgpg30 on Bruker systems).
-
Spectral Width: Set a wide spectral width (e.g., 300 ppm, from +200 to -100 ppm) to ensure all possible species, including impurities or oxidation products, are captured.
-
Transmitter Offset (O1P): Center the spectral width around the expected chemical shift region (~50 ppm).
-
Relaxation Delay (D1): A delay of 2-5 seconds is typically sufficient for P(III) compounds.
-
Number of Scans (NS): Due to the high sensitivity of ³¹P, 16 to 64 scans are often adequate.
-
-
Proton-Coupled Spectrum: To observe the ¹J(P,H) coupling, run a second experiment without proton decoupling (zg on Bruker systems).
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a polynomial baseline correction to ensure accurate peak integration and identification.
-
Referencing: Reference the spectrum to 0 ppm for 85% H₃PO₄.
The following diagram outlines the mandatory workflow for acquiring a reliable spectrum.
Caption: Experimental workflow for ³¹P NMR analysis of air-sensitive phosphines.
Troubleshooting: Identifying Impurities and Degradation
The ³¹P NMR spectrum is an excellent diagnostic tool for identifying common issues encountered during the synthesis or handling of bis(diisopropylamino)phosphine.
-
Oxidation: The most common degradation pathway is oxidation to the corresponding P(V) phosphine oxide. This will appear as a new doublet, typically downfield of the parent phosphine, with a significantly larger ¹J(P,H) coupling constant (~400-700 Hz).
-
Hydrolysis: Reaction with trace water can lead to the cleavage of P-N bonds, forming phosphinous acids or other species. These often appear as broad signals or sharp doublets in different regions of the spectrum. The presence of the H-phosphonate from hydrolysis of a chlorophosphine precursor is a common indicator.
-
Precursor Contamination: Unreacted starting materials, such as bis(diisopropylamino)chlorophosphine, will have a distinct chemical shift (typically >100 ppm) and should be monitored.
Conclusion
³¹P NMR spectroscopy is an essential, high-precision technique for the characterization of bis(diisopropylamino)phosphine. A comprehensive analysis, which includes both proton-decoupled and coupled spectra, allows for unambiguous confirmation of the P-H bond through the ¹J(P,H) coupling constant and assessment of purity. By comparing the observed chemical shift to that of related alkyl derivatives and potential oxidation byproducts, researchers can confidently verify the structure and integrity of this valuable synthetic building block. Adherence to rigorous experimental protocols under an inert atmosphere is critical for obtaining accurate and reliable data.
References
-
Woollins, J. D., et al. (2025). Monoxidised Sulfur and Selenium Derivatives of 1,8-Bis(diphenylphosphino)naphthalene: Synthesis and Coordination Chemistry. ResearchGate. Available at: [Link]
-
Hossain, N., et al. (2025). Single alkyl phosphonate modification of the siRNA backbone in the seed region enhances specificity and therapeutic profile. Nucleic Acids Research, Oxford Academic. Available at: [Link]
-
Clima, L. (2007). Application of a new Fluorescence Resonance Energy Transfer (FRET) system in synthetic DNA. FreiDok plus. Available at: [Link]
-
Coombs, N. D., et al. (2020). Isolable Diaminophosphide Boranes. Chemistry – A European Journal, 26(71), 17144-17150. Available at: [Link]
-
Bannwarth, W., et al. (1996). Solid-phase synthesis of a nucleopeptide from the linking site of adenovirus-2 nucleoprotein. Angewandte Chemie International Edition in English, 35(1), 109-112. Available at: [Link]
- Caruthers, M. H., et al. (1990). United States Patent 4,973,679. Google Patents.
-
Krishnan, R., et al. (2010). IR, Proton, and Carbon-13 NMR Spectral Characterization of Some Chiral and Achiral Aminophosphines and Their Selenides. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(5), 1016-1024. Available at: [Link]
-
Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Available at: [Link]
-
Herbert, M., et al. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(12), 5150-5158. Available at: [Link]
-
Monakhov, K. Y., et al. (2019). On the Mechanism of the Electrochemical Reaction of Tin Phosphide with Lithium. ResearchGate. Available at: [Link]
-
Tollefson, E. J., et al. (2021). Room-Temperature Reduction of Sulfur Hexafluoride with Metal Phosphides. RSC. Available at: [Link]
-
Liddle, S. T., et al. (2019). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency. Journal of the American Chemical Society, 141(42), 16583-16594. Available at: [Link]
- Quin, L. D., & Verkade, J. G. (Eds.). (2000).
-
University of California, Santa Barbara. (n.d.). {H1}P31 experiment. UCSB Chemistry and Biochemistry NMR Facility. Available at: [Link]
-
Barron Research Group. (n.d.). Introduction to 31P NMR. Rice University. Available at: [Link]
-
Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. Available at: [Link]
-
Gierlich, J., et al. (2018). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. ResearchGate. Available at: [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Available at: [Link]
-
Steffen, G. (n.d.). 31P chemical shifts. Steffen's Chemistry Pages. Available at: [Link]
-
Georgia State University. (2024). 31P NMR Data Acquisition. Available at: [Link]
Sources
Methodological & Application
The Alchemist's Toolkit: Leveraging Bis(diisopropylamino)phosphine Derivatives for Advanced Cross-Coupling Reactions
Abstract
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in pharmaceutical and materials science. The efficacy of these transformations is inextricably linked to the design of the ancillary phosphine ligand. This guide delves into the strategic application of aminophosphine-based ligands, with a particular focus on the derivatives of bis(diisopropylamino)phosphine. We will explore the pivotal role of its chlorinated precursor, bis(diisopropylamino)chlorophosphine , as a versatile and powerful synthon for creating sterically hindered, electron-rich ligands that excel in challenging cross-coupling reactions such as the Buchwald-Hartwig amination. This document provides a comprehensive overview of the mechanistic principles, practical handling considerations, and detailed, field-tested protocols for ligand synthesis and catalytic application, tailored for researchers, scientists, and drug development professionals.
Introduction: The Power of Aminophosphine Ligands
Phosphine ligands are central to the success of palladium-catalyzed cross-coupling, modulating the metal center's electronic properties and steric environment to control reactivity and selectivity. Generally, ligands that are both sterically bulky and electron-rich are highly effective, as they promote the crucial steps of the catalytic cycle: oxidative addition and reductive elimination.[1]
Aminophosphines are a class of phosphorus(III) compounds distinguished by one or more nitrogen atoms directly bonded to the phosphorus center.[2][3] This P-N bond imparts unique electronic characteristics; the nitrogen lone pair donates electron density to the phosphorus atom, making the resulting ligand a potent σ-donor.[2] This increased electron density on the palladium catalyst facilitates the oxidative addition of challenging substrates, such as aryl chlorides.[1]
While bis(diisopropylamino)phosphine itself is the parent compound, the workhorse in ligand synthesis is its activated precursor, bis(diisopropylamino)chlorophosphine (CAS 56183-63-2). This readily available reagent serves as a key building block for a diverse array of more complex and highly active aminophosphine and phosphorodiamidite ligands.[4][5]
Key Structural Features & Advantages:
-
High Electron Density: The two diisopropylamino groups push significant electron density onto the phosphorus atom, enhancing the catalytic activity of the palladium center.[2]
-
Steric Bulk: The isopropyl groups provide substantial steric hindrance, which promotes the formation of monoligated, highly reactive L-Pd(0) species and facilitates the final reductive elimination step.[6][7]
-
Tunability: The reactive P-Cl bond allows for straightforward substitution with a variety of functional groups (e.g., alkoxy groups), enabling the synthesis of tailored ligands with specific properties.[5]
Synthesis and Handling of a Key Ligand: From Precursor to Catalyst
The true utility of bis(diisopropylamino)chlorophosphine is realized in its conversion to advanced, often air-stable, ligands. A prime example is tert-butyl tetraisopropylphosphorodiamidite , an exceptionally effective ligand for the Buchwald-Hartwig amination.[2][8]
Properties and Safe Handling of the Precursor
Bis(diisopropylamino)chlorophosphine is a white to off-white crystalline solid that is sensitive to air and moisture.[9] Proper handling is critical to prevent degradation and ensure reproducible results.
| Property | Value | Source |
| CAS Number | 56183-63-2 | [9] |
| Molecular Formula | C₁₂H₂₈ClN₂P | [9] |
| Melting Point | 100-104 °C | |
| Sensitivity | Air and Moisture Sensitive | [9] |
| Storage | Store under inert gas (Argon or Nitrogen) | [9] |
Handling Recommendations:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere using a glovebox or Schlenk line techniques.[10][11]
-
Anhydrous Solvents: Use only anhydrous, degassed solvents for preparing solutions.[10]
-
Proper Storage: Store the solid reagent in a desiccator inside a glovebox or in a tightly sealed container under argon in a refrigerator.
Protocol: Synthesis of tert-Butyl Tetraisopropylphosphorodiamidite
This protocol describes the synthesis of the active ligand from its chlorophosphine precursor. The reaction involves the nucleophilic substitution of the chloride by a tert-butoxide group.
Reaction Scheme: (i-Pr₂N)₂P-Cl + NaO-t-Bu → (i-Pr₂N)₂P-O-t-Bu + NaCl
Materials:
-
Bis(diisopropylamino)chlorophosphine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous hexane
-
Celite®
Procedure:
-
Setup: Under an argon atmosphere, add bis(diisopropylamino)chlorophosphine (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous toluene to dissolve the solid.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Slowly add a solution of sodium tert-butoxide (1.05 eq) in anhydrous toluene to the stirred solution over 30 minutes. Rationale: Slow addition is necessary to control the exothermicity of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup:
-
Filter the resulting suspension through a pad of Celite under argon to remove the sodium chloride byproduct.
-
Wash the Celite pad with anhydrous hexane.
-
Combine the filtrates and remove the solvents under reduced pressure to yield the crude product.
-
-
Purification: The product, tert-butyl tetraisopropylphosphorodiamidite, is a solid and can often be used without further purification. If necessary, it can be purified by crystallization from anhydrous hexane at low temperature. The resulting ligand is an air-stable solid that can be handled with standard benchtop techniques for weighing, though long-term storage under an inert atmosphere is recommended.[2][8]
Application Showcase I: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for the synthesis of countless pharmaceuticals and organic materials.[7] The use of bulky, electron-rich phosphorodiamidite ligands like tert-butyl tetraisopropylphosphorodiamidite has dramatically expanded the scope of this reaction to include less reactive aryl chlorides.[8][11]
Catalytic Cycle and the Ligand's Role
The ligand accelerates the key steps of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the active catalyst.
Sources
- 1. CN115286504B - Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. US7276620B2 - Process for preparing phosphorodiamidites - Google Patents [patents.google.com]
- 4. CAS 137348-88-0: tert-butyl tetraisopropylphosphoro-diamid… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. TERT-BUTYL TETRAISOPROPYLPHOSPHORODIAMIDITE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. dl.ndl.go.jp [dl.ndl.go.jp]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. rsc.org [rsc.org]
Technical Application Note: Phosphitylation Strategies using Bis(diisopropylamino)phosphines
[1][2]
Introduction & Strategic Relevance
The reaction of bis(diisopropylamino)phosphines with alcohols is the cornerstone of modern oligonucleotide synthesis and the development of phosphorylated prodrugs (e.g., nucleotide analogs like Sofosbuvir). This class of reactions allows for the installation of the trivalent phosphorus moiety (
In drug development, this chemistry manifests in two distinct but sequentially linked workflows:
-
Reagent Synthesis: The reaction of Bis(diisopropylamino)chlorophosphine [
] with a specific alcohol (e.g., 2-cyanoethanol) to create a "Phosphitylating Reagent." -
Target Coupling: The reaction of the resulting Phosphorodiamidite [
] with a target alcohol (e.g., a nucleoside) using an acidic activator (e.g., Tetrazole).
This guide details the mechanisms and protocols for both pathways, ensuring high-yield, impurity-free coupling essential for GMP manufacturing.
Mechanism of Action
Pathway A: Nucleophilic Substitution at P-Cl
When starting from
-
Key Driver: The base (typically Diisopropylethylamine, DIPEA) acts strictly as an HCl scavenger. It does not activate the phosphorus.
-
Selectivity: The reaction is highly sensitive to steric hindrance.[1][2] Primary alcohols react rapidly; secondary alcohols require longer times or elevated temperatures.
Pathway B: Acid-Catalyzed Transamidation (The "Activator" Route)
This is the standard method for coupling phosphoramidites to nucleosides. A stable phosphorodiamidite (or phosphoramidite) is activated by a weak acid (Activator).
The Tetrazole Activation Cycle:
-
Protonation: The acidic activator (e.g., 1H-Tetrazole, ETT) protonates the diisopropylamino nitrogen, converting it into a good leaving group.
-
Displacement: The tetrazole anion attacks the phosphorus, displacing the protonated amine and forming a highly reactive Tetrazolyl-phosphite intermediate .
-
Coupling: The target alcohol (nucleophile) attacks the phosphorus, displacing the tetrazole to form the stable phosphite triester.
Mechanistic Visualization
Caption: Figure 1. The catalytic cycle of tetrazole-activated phosphitylation. The formation of the tetrazolyl-phosphite intermediate is the critical rate-determining step for steric selectivity.
Experimental Protocols
Protocol A: Synthesis of Phosphorodiamidites (Reagent Preparation)
Use this protocol to synthesize 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite from the chlorophosphine precursor.
Safety: All reagents are moisture-sensitive. Perform in a glovebox or under positive Argon pressure.
-
Preparation:
-
Dry a 500 mL 3-neck round-bottom flask (RBF) in an oven at 120°C for 4 hours. Cool under Argon.
-
Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (
). (Note: Ether facilitates precipitation of amine salts).
-
-
Reaction Setup:
-
Charge the RBF with Bis(diisopropylamino)chlorophosphine (26.7 g, 100 mmol) [1].
-
Add anhydrous solvent (200 mL).
-
Add DIPEA (Diisopropylethylamine) (19.1 mL, 110 mmol) as the acid scavenger.
-
Cool the mixture to 0°C using an ice bath.
-
-
Addition:
-
Mix 2-Cyanoethanol (6.8 mL, 100 mmol) with 20 mL of anhydrous solvent in a pressure-equalizing addition funnel.
-
Add dropwise over 45 minutes. Critical: Maintain internal temperature < 5°C to prevent disproportionation.
-
-
Workup:
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Filtration: Filter quickly under Argon to remove the DIPEA·HCl salt.
-
Concentration: Evaporate solvent under reduced pressure (keep bath < 30°C).
-
Purification: Flash chromatography is possible but risky due to hydrolysis. Distillation or direct use is preferred.
-
Protocol B: Coupling to Target Alcohol (Nucleoside Phosphitylation)
Use this protocol for coupling the reagent from Protocol A to a nucleoside or drug molecule.
-
Drying:
-
Co-evaporate the target alcohol (Nucleoside) 3x with anhydrous Acetonitrile (MeCN) to remove trace water. Water is the primary killer of this reaction.
-
-
Activation:
-
Dissolve Nucleoside (1.0 eq) and Phosphorodiamidite Reagent (1.2 eq) in anhydrous MeCN.
-
Add Activator (e.g., 0.45 M Tetrazole in MeCN or 0.25 M ETT) (0.5 - 1.0 eq).
-
Note on Stoichiometry: Unlike standard DNA synthesis (excess reagent), drug synthesis often uses near-stoichiometric amounts to simplify purification.
-
-
Monitoring:
-
Stir at RT for 30–60 minutes.
-
Monitor by TLC or
P NMR.
-
-
Oxidation (Optional but typical):
-
If a phosphate is desired, add Iodine/Water/Pyridine or t-Butyl Hydroperoxide (tBHP) immediately after coupling.
-
Data Analysis & Quality Control
The success of these reactions relies heavily on
Table 1: Characteristic
| Species | Chemical Structure | Shift ( | Notes |
| Starting Material | 130 - 135 | Sharp singlet. Disappears upon reaction.[3] | |
| Hydrolysis Impurity | ~10 - 20 | H-Phosphonate species. Indicates moisture contamination. | |
| Intermediate | Tetrazolyl-Phosphite | ~125 | Transient; rarely seen unless monitored in situ at low temp. |
| Product (Diamidite) | 120 - 125 | The "Phosphitylating Reagent". | |
| Product (Amidite) | 148 - 150 | The standard DNA monomer signal. | |
| Oxidized Product | Phosphate ( | -5 to +5 | Post-oxidation check. |
Troubleshooting Guide
-
Problem: Appearance of peak at ~10 ppm (
species) before oxidation.-
Root Cause: Moisture in the solvent or alcohol. The P(III) species hydrolyzed.
-
Solution: Re-dry all reagents. Ensure MeCN water content is < 30 ppm.
-
-
Problem: Slow reaction kinetics (Protocol B).
-
Root Cause: Steric bulk of the alcohol or degraded activator.
-
Solution: Switch activator to 5-Ethylthio-1H-tetrazole (ETT) or DCI (4,5-Dicyanoimidazole) , which are more acidic and nucleophilic [2].
-
Workflow Visualization
Caption: Figure 2. Sequential workflow from chlorophosphine precursor to final drug intermediate.
References
-
Sigma-Aldrich.[4] Bis(diisopropylamino)chlorophosphine Product Specification. Retrieved from [4]
-
Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. Retrieved from
-
BenchChem.[5] Bis(diisopropylamino)chlorophosphine Protocols. Retrieved from
-
Wei, X. (2013). A Highly Efficient Phosphitylation of Alcohols. Journal of Organic Chemistry. Retrieved from
Advanced Application Note: Bis(diisopropylamino)phosphine Derivatives in Peptide Synthesis
Executive Summary
Bis(diisopropylamino)phosphine derivatives—specifically Bis(diisopropylamino)chlorophosphine and its alkoxy-analogs (e.g., Benzyloxy bis(diisopropylamino)phosphine )—are the "linchpin" reagents for the synthesis of phosphopeptides. Unlike standard coupling reagents, these compounds facilitate the Phosphoramidite Method , a strategy adapted from oligonucleotide chemistry that offers superior reactivity compared to traditional phosphate ester couplings.
This guide details the application of these reagents in two primary workflows:
-
Global Phosphorylation: Post-synthetic phosphitylation of resin-bound peptides.
-
Building Block Synthesis: Preparation of Fmoc-protected phospho-amino acids for stepwise assembly.
Reagent Profile & Mechanism
The utility of bis(diisopropylamino)phosphine lies in its P(III) oxidation state. The phosphorus atom is highly reactive toward nucleophiles (hydroxyl groups of Ser/Thr/Tyr) when activated by a weak acid (e.g., 1H-Tetrazole).
Key Reagents
| Reagent Name | Chemical Structure | Role in Peptide Synthesis |
| Bis(diisopropylamino)chlorophosphine | Precursor: Used to synthesize phosphitylating reagents (e.g., by reacting with Benzyl alcohol). | |
| Benzyloxy bis(diisopropylamino)phosphine | Global Phosphitylating Agent: Reacts directly with resin-bound Ser/Thr/Tyr hydroxyls. | |
| 2-Cyanoethyl tetraisopropylphosphorodiamidite | Building Block Reagent: Used to create acid-labile phosphoramidites for Fmoc-SPPS. |
Mechanism of Action: The Phosphoramidite Cycle
The reaction proceeds via a P(III) intermediate which is subsequently oxidized to the stable P(V) phosphate.
-
Activation: The weak acid (Tetrazole) protonates the diisopropylamino group, making it a good leaving group.
-
Coupling: The hydroxyl group of the peptide (or amino acid) attacks the phosphorus, displacing the amine.
-
Oxidation: The resulting phosphite triester is unstable and must be oxidized (using
-BuOOH or ) to a phosphate triester. -
Deprotection: Final cleavage (TFA) removes the phosphate protecting groups (Benzyl or Cyanoethyl).
Figure 1: The mechanistic pathway of phosphoramidite coupling.[1] The P(III) to P(V) oxidation is the critical step ensuring stability.
Protocol A: Global Phosphorylation on Solid Phase
This method is preferred for peptides containing a single phosphorylation site or when using "difficult" sequences where phospho-building blocks might hinder coupling.
Materials
-
Resin-bound Peptide: Side chains of Ser/Thr/Tyr to be phosphorylated must be unprotected (trityl protection removed selectively or incorporated without protection). Other side chains must be fully protected.
-
Reagent: Benzyloxy bis(diisopropylamino)phosphine (prepared from Bis(diisopropylamino)chlorophosphine and benzyl alcohol).
-
Activator: 1H-Tetrazole (0.45 M in acetonitrile).[1]
-
Oxidant:
-Butyl hydroperoxide ( -BuOOH) (5-6 M in decane) OR Iodine solution (0.1 M in THF/Pyridine/H2O).
Step-by-Step Workflow
-
Resin Preparation:
-
Synthesize the peptide using standard Fmoc-SPPS.
-
Ensure the target Ser/Thr/Tyr residue has a free hydroxyl group. (Use Trt protection for these residues if selective deprotection is required using 1% TFA in DCM).
-
Wash resin 3x with anhydrous DCM. Critical: Moisture inhibits the reaction.
-
-
Phosphitylation (Coupling):
-
Dissolve Benzyloxy bis(diisopropylamino)phosphine (10 equiv. relative to resin loading) and 1H-Tetrazole (30 equiv.) in anhydrous DCM/Acetonitrile (1:1).
-
Add the mixture to the resin.
-
Agitate under inert gas (Argon/Nitrogen) for 1–2 hours at room temperature.
-
Note: Do not use air for agitation; oxygen can prematurely oxidize the P(III) species leading to side reactions.
-
-
Washing:
-
Drain and wash resin 3x with DCM, 3x with Acetonitrile.
-
-
Oxidation (P(III)
P(V)):-
Add
-BuOOH (20 equiv.) in DCM to the resin. -
Agitate for 30–60 minutes .
-
Alternative: Use 0.1 M Iodine in THF/Pyridine/H2O for 10 minutes (repeat twice).
-
Wash resin thoroughly with DMF, DCM, and MeOH.
-
-
Cleavage & Deprotection:
-
Treat resin with TFA/Water/TIS (95:2.5:2.5). The Benzyl (Bzl) phosphate protecting group is removed by TFA (acid-labile), or requires a "Hard Acid" push (e.g., TMSBr) depending on the specific derivative used.
-
Optimization: For standard Fmoc synthesis, using 2-cyanoethyl derivatives allows phosphate deprotection via Piperidine (during Fmoc removal) or Ammonia, but for global phosphorylation, Benzyl is common as it comes off in high-concentration TFA.
-
Protocol B: Synthesis of Phosphoramidite Building Blocks
For multi-phosphorylated peptides, it is often more efficient to incorporate pre-phosphorylated amino acids.
Synthesis of Fmoc-Ser(PO(OBzl)N(iPr)2)-OH
Objective: Convert Fmoc-Ser-OH (carboxyl protected) into a phosphoramidite building block.
-
Starting Material: Fmoc-Ser-O-Allyl (Carboxyl must be protected to prevent self-reaction).
-
Phosphitylation:
-
React Fmoc-Ser-O-Allyl with Bis(diisopropylamino)chlorophosphine (1.2 equiv) and DIPEA (2 equiv) in anhydrous DCM at 0°C.
-
Add Benzyl Alcohol (1.0 equiv) carefully.
-
Alternative Route: React Fmoc-Ser-O-Allyl directly with Benzyloxy bis(diisopropylamino)phosphine and Tetrazole.
-
-
Purification: Flash chromatography (silica gel) with Et3N-doped eluent (to prevent acid hydrolysis of the phosphoramidite).
-
Usage: The resulting building block is coupled to the peptide chain using standard activators, followed immediately by oxidation on-resin.
Troubleshooting & Optimization
The primary failure modes in phosphoramidite chemistry are Hydrolysis (moisture) and Incomplete Oxidation .
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield of Phosphopeptide | Moisture in reagents/resin | Dry resin overnight in vacuo over |
| H-Phosphonate Side Product | Hydrolysis of P(III) intermediate | Ensure inert atmosphere (Argon) during coupling. Avoid acidic conditions before oxidation. |
| Incomplete Coupling | Steric hindrance (bulky residues) | Increase coupling time to 4 hours. Use double coupling. Switch to a less bulky phosphine if available. |
| Deletion Sequences | Incomplete Oxidation | Use fresh |
Comparison of Oxidants
| Oxidant | Pros | Cons |
| Clean reaction, soluble in organic solvents. | Slower reaction rate than Iodine. | |
| Iodine ( | Extremely fast, visual endpoint (color). | Can cause iodination of Tyr/His residues if not carefully controlled. |
| m-CPBA | Strong oxidant. | Can oxidize Met (Methionine) to sulfoxide; generally avoided in Met-containing peptides. |
References
-
Perich, J. W., & Johns, R. B. (1988). Australian Journal of Chemistry. Synthesis of phosphopeptides via the global phosphorylation method.
-
Bannwarth, W., & Trzeciak, A. (1987). Helvetica Chimica Acta. A simple and effective chemical phosphorylation procedure for the synthesis of phosphopeptides.
-
BenchChem. (2025). Application Notes for Bis(diisopropylamino)chlorophosphine.
-
Sigma-Aldrich. (2025). Product Specification: Bis(diisopropylamino)chlorophosphine.[2][3]
-
Miranda, L. P., & Alewood, P. F. (2000). Biopolymers.[4][5] Challenges in the synthesis of phosphopeptides.
Sources
Application Notes and Protocols for One-Pot Synthesis Utilizing Bis(diisopropylamino)chlorophosphine
Abstract
This technical guide offers a comprehensive exploration of bis(diisopropylamino)chlorophosphine as a pivotal reagent in one-pot synthetic methodologies. We delve into the fundamental principles that underpin its reactivity, providing detailed mechanistic insights and field-proven protocols for its application. This document is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to leverage this versatile phosphitylating agent for efficient and streamlined synthesis of complex molecules, including phosphoramidites, phosphine ligands, and phosphonate derivatives.[1][2]
Introduction: The Strategic Advantage of Bis(diisopropylamino)chlorophosphine in One-Pot Synthesis
In the quest for synthetic efficiency, one-pot reactions have emerged as a cornerstone of modern organic chemistry, offering reduced reaction times, minimized waste, and improved yields by obviating the need for intermediate purification steps.[3] Bis(diisopropylamino)chlorophosphine, a white to off-white crystalline solid, has garnered significant attention as a uniquely suited reagent for such streamlined processes.[4] Its utility is rooted in the strategic interplay of the reactive P-Cl bond and the sterically demanding diisopropylamino groups.[1] These bulky substituents provide a delicate balance of reactivity and stability, allowing for sequential, controlled transformations within a single reaction vessel.[5] This guide will elucidate the core applications of this reagent in one-pot procedures, focusing on its role in pharmaceutical and materials science.[2][6]
Core Principles and Mechanistic Rationale
The efficacy of bis(diisopropylamino)chlorophosphine in one-pot synthesis is predicated on its stepwise reactivity. The phosphorus-chlorine bond is the primary site of nucleophilic attack, typically by an alcohol or amine, to form a phosphoramidite intermediate. The diisopropylamino groups, while sterically shielding the phosphorus center to prevent undesired side reactions, can themselves be displaced under specific conditions to generate further molecular complexity.
Phosphitylation of Alcohols: The Gateway to Phosphoramidites
A fundamental transformation enabled by bis(diisopropylamino)chlorophosphine is the phosphitylation of alcohols.[7] This reaction is the bedrock of phosphoramidite synthesis, which is crucial for the automated solid-phase synthesis of oligonucleotide therapeutics like antisense agents and siRNAs.[1][8]
The mechanism involves the nucleophilic attack of an alcohol on the electrophilic phosphorus center of bis(diisopropylamino)chlorophosphine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to scavenge the HCl generated, thereby driving the reaction to completion.[7] The entire process must be conducted under strictly anhydrous conditions, as the reagent and the resulting phosphoramidite are highly susceptible to hydrolysis.[7]
Caption: Mechanism of alcohol phosphitylation.
Application in One-Pot Synthesis of Phosphine Ligands
Bis(diisopropylamino)chlorophosphine is a valuable precursor for crafting bulky, electron-rich phosphine ligands, which are indispensable in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[1][4][9] These reactions are fundamental in medicinal chemistry for the construction of carbon-nitrogen bonds prevalent in pharmaceuticals.[1]
A one-pot approach allows for the sequential displacement of the chloride and then one of the diisopropylamino groups, providing a modular route to diverse ligand architectures.
Caption: One-pot workflow for phosphine ligand synthesis.
Protocol 1: One-Pot Synthesis of a Mixed Biaryl/Alkyl Phosphine Ligand
This protocol details a general one-pot procedure for synthesizing a phosphine ligand suitable for cross-coupling reactions.
Materials:
| Reagent/Material | Formula | CAS No. | M.W. | Quantity |
|---|---|---|---|---|
| Bis(diisopropylamino)chlorophosphine | C₁₂H₂₈ClN₂P | 56183-63-2 | 266.79 | 1.0 eq |
| Aryl Grignard Reagent (e.g., PhMgBr) | C₆H₅BrMg | 100-58-3 | 181.31 | 1.05 eq |
| Alkyl Lithium Reagent (e.g., t-BuLi) | C₄H₉Li | 917-54-4 | 64.06 | 1.1 eq |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | 72.11 | Solvent |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | Solvent |
| Nitrogen or Argon Gas | N₂ / Ar | - | - | Inert Atm. |
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Initial Reaction: Under a positive pressure of inert gas, dissolve bis(diisopropylamino)chlorophosphine (1.0 eq) in anhydrous THF.
-
First Displacement: Cool the solution to 0 °C in an ice bath. Slowly add the aryl Grignard reagent (1.05 eq) dropwise over 20 minutes.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by ³¹P NMR spectroscopy, observing the shift from the starting material to the intermediate phosphorodiamidite.
-
Second Displacement: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add the alkyl lithium reagent (1.1 eq) dropwise.
-
Completion and Quench: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Workup and Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ligand can be purified by column chromatography on silica gel under an inert atmosphere.
One-Pot Synthesis of Phosphonate Esters
While not a direct application, the principles of using phosphorus(III) chlorides can be extended to conceptualize one-pot phosphonate syntheses. This typically involves the reaction of a P(III) chloride with an alcohol, followed by an in-situ oxidation and Arbuzov-type rearrangement. While bis(diisopropylamino)chlorophosphine is not the typical starting material for a classic one-pot phosphonate synthesis, related methodologies highlight the potential for sequential reactions from a P(III) center.[10][11][12] For instance, a one-pot synthesis of hydroxymethylene-(phosphinyl)phosphonates has been developed involving the in-situ formation of a silylated α-ketophosphonate followed by reaction with a phosphonite.[10][13]
Best Practices and Troubleshooting
-
Strict Anhydrous Conditions: The paramount requirement for success is the exclusion of moisture.[7] All glassware must be rigorously dried, solvents should be freshly distilled from an appropriate drying agent, and reactions must be conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Purity: The purity of bis(diisopropylamino)chlorophosphine is crucial. It often contains varying amounts of diisopropylamine hydrochloride, which can affect stoichiometry.[9] It is advisable to use freshly purchased reagent or purify it by sublimation if necessary.
-
Temperature Control: Precise temperature control is critical, especially during the addition of highly reactive organometallic reagents, to prevent side reactions and ensure selectivity.
-
Reaction Monitoring: ³¹P NMR spectroscopy is an invaluable tool for monitoring the progress of these reactions, allowing for the identification of intermediates and determination of reaction completion.
Conclusion
Bis(diisopropylamino)chlorophosphine is a powerful and versatile reagent that enables efficient one-pot syntheses of a variety of valuable organophosphorus compounds.[1][2] Its unique structural features allow for controlled, sequential reactions, making it an indispensable tool in modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. By understanding the underlying mechanisms and adhering to stringent experimental protocols, researchers can fully exploit its synthetic potential to streamline complex molecular construction.
References
- The Role of Bis(diisopropylamino)chlorophosphine in Pharmaceutical Synthesis. (2026, February 13). Google Cloud.
- Applications of Bis(diisopropylamino)
- Phosphorylation [Synthetic Reagents]. TCI AMERICA - Tokyo Chemical Industry.
- BIS(DIISOPROPYLAMINO)CHLOROPHOSPHINE | 56183-63-2. ChemicalBook.
- The 'one-pot' syntheses of α,α′-diphosphino-substituted imines: a unique reaction of bulky bis(dialkylamino)chlorophosphines. New Journal of Chemistry (RSC Publishing).
- The Reaction of Bis(diisopropylamino)chlorophosphine with Alcohols: A Comprehensive Technical Guide. BenchChem.
- Navigating the Bottlenecks: A Comparative Guide to Bis(diisopropylamino)chlorophosphine in Large-Scale Synthesis. BenchChem.
- Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherific
- Bis(diisopropylamino)chlorophosphine. Chem-Impex.
- (a)
- One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evalu
- Facile one-pot synthesis of functionalized organophosphonate esters via ketone insertion into bulky arylphosphites. Indian Institute of Technology Bombay.
- Bis(diisopropylamino)chlorophosphine ≥ 95.0%. Sigma-Aldrich.
- Bis(diisopropylamino)
- One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. (2021, December 15). Semantic Scholar.
- Application Notes and Protocols for Bis(diisopropylamino)chlorophosphine as a Catalyst Precursor in Cross-Coupling Reactions. BenchChem.
- Phosphonate synthesis by substitution or phosphonyl
- Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIS(DIISOPROPYLAMINO)CHLOROPHOSPHINE | 56183-63-2 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Bis(diisopropylamino)chlorophosphine | 56183-63-2 | Benchchem [benchchem.com]
- 8. Phosphorylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 9. 双(二异丙基氨基)氯膦 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 10. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Bis(diisopropylamino)phosphine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(diisopropylamino)phosphine and related phosphitylating agents. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during phosphitylation and coupling reactions, with a primary focus on overcoming low reaction yields. Our approach is rooted in mechanistic principles and field-proven insights to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise when using bis(diisopropylamino)phosphine reagents.
Q1: I'm observing a significant H-phosphonate peak in my ³¹P NMR spectrum after my phosphitylation reaction. What is the likely cause and how can I minimize it?
A1: The presence of a prominent H-phosphonate peak is a frequent issue and is almost always attributable to the hydrolysis of your phosphitylating reagent or the resulting phosphoramidite product. Bis(diisopropylamino)chlorophosphine and related reagents are highly sensitive to moisture.
Causality and Prevention:
-
Moisture Contamination: Trace amounts of water in your reaction solvent, glassware, or inert gas stream can readily react with the P(III) center.
-
Reagent Degradation: Improper storage of the phosphitylating agent can lead to gradual hydrolysis over time. It is crucial to store these reagents under an inert atmosphere and at the recommended temperature, typically between 0-8 °C.
-
Workup and Purification: Exposure to acidic conditions or residual moisture on silica gel during chromatography can also lead to the formation of the H-phosphonate.
Troubleshooting Steps:
-
Rigorous Anhydrous Technique: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents. Employ a high-purity inert gas (Argon or Nitrogen) for all manipulations.
-
Reagent Quality Check: Before use, check the purity of your bis(diisopropylamino)phosphine reagent, for instance by ³¹P NMR. If significant degradation is observed, consider purification or using a fresh bottle.
-
Modified Workup: Quenching the reaction with a saturated bicarbonate solution can help neutralize any generated acid. When performing column chromatography, consider deactivating the silica gel by pre-treating it with a solution of your eluent containing a small percentage of a non-nucleophilic base like triethylamine (Et₃N).
-
Alternative Reagents: In some cases, using a phosphitylating agent with two diisopropylamino groups, such as bis(diisopropylamino)(cyanoethoxy)phosphine, in conjunction with an activator like tetrazole can offer better stability and reduced side reactions.
Q2: My coupling reaction is sluggish and results in low yields, even with a well-characterized phosphoramidite. What factors related to the activator should I consider?
A2: The choice and handling of the activator are critical for efficient phosphoramidite coupling. The activator's primary role is to protonate the nitrogen of the diisopropylamino group, making it a good leaving group for subsequent nucleophilic attack by the hydroxyl group of the substrate.
Key Considerations for Activators:
-
Activator Acidity: The pKa of the activator is a crucial parameter. A more acidic activator will lead to faster protonation and a higher reaction rate. However, excessively acidic activators can cause unwanted side reactions, such as the detritylation of protecting groups.
-
Nucleophilicity of the Activator's Conjugate Base: After protonation, the conjugate base of the activator can also act as a nucleophile, competing with the desired alcohol. This can be a source of side products.
-
Activator Concentration and Solubility: The activator must be sufficiently soluble in the reaction solvent (typically acetonitrile) to achieve the desired concentration for efficient activation.
-
Steric Hindrance: For sterically hindered nucleosides or phosphoramidites, a more potent activator may be required to achieve reasonable coupling times.
| Activator | pKa | Key Characteristics |
| 1H-Tetrazole | ~4.8 | Standard, widely used activator. |
| 4,5-Dicyanoimidazole (DCI) | ~5.2 | Less acidic than tetrazole, but a better nucleophilic catalyst, leading to faster coupling times. Highly soluble in acetonitrile. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | ~4.3 | More acidic than tetrazole, often used for more demanding couplings. |
Q3: How does steric hindrance from the diisopropylamino groups impact my reaction, and what can I do to mitigate its effects?
A3: The bulky diisopropylamino groups on the phosphorus atom play a dual role. They enhance the stability of the phosphoramidite reagent but can also introduce significant steric hindrance that can slow down the desired reaction. This is particularly noticeable when reacting with sterically encumbered alcohols or other nucleophiles.
Strategies to Overcome Steric Hindrance:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Prolonged Reaction Time: Allowing the reaction to proceed for a longer duration may be necessary for sterically hindered substrates to react completely.
-
Choice of Activator: As mentioned in Q2, employing a more reactive activator can help accelerate the coupling of sterically demanding phosphoramidites.
-
Ligand Design: In the context of catalysis, the steric bulk of phosphine ligands is a critical parameter that influences catalytic activity. In some cases, a less sterically hindered phosphine ligand might be more appropriate.
II. In-Depth Troubleshooting Guides
This section provides more detailed protocols and workflows to address persistent issues with low yields.
Guide 1: Comprehensive Troubleshooting Workflow for Low-Yield Phosphitylation
This workflow provides a systematic approach to identifying and resolving the root cause of low yields in your phosphitylation reactions.
Guide 2: Protocol for the Purification of Bis(diisopropylamino)chlorophosphine
If you suspect your phosphitylating reagent has degraded, purification may be necessary.
Materials:
-
Crude bis(diisopropylamino)chlorophosphine
-
Anhydrous hexanes
-
Anhydrous Celite or a Schlenk filter
-
Schlenk flask and other appropriate flame-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the crude bis(diisopropylamino)chlorophosphine in a minimal amount of anhydrous hexanes at room temperature.
-
The product is a solid, while some impurities and degradation products may be oils or more soluble. Cool the solution to 0°C to encourage crystallization of the desired product.
-
Filter the resulting white suspension through a pad of anhydrous Celite or a Schlenk filter under an inert atmosphere.
-
Wash the collected solid with a small amount of cold, anhydrous hexanes.
-
Dry the purified solid under high vacuum to remove any residual solvent.
-
Store the purified product in a tightly sealed container under an inert atmosphere at the recommended temperature (0-8 °C).
Note: Always handle bis(diisopropylamino)chlorophosphine in a well-ventilated fume hood, as it is a corrosive and moisture-sensitive compound.
Guide 3: Diagram of the Phosphoramidite Coupling Mechanism
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the key steps in the activation and coupling of a phosphoramidite.
III. Concluding Remarks
Achieving high yields in reactions involving bis(diisopropylamino)phosphine reagents is attainable with meticulous attention to experimental detail. The primary challenges—moisture sensitivity, steric hindrance, and appropriate activator selection—can be systematically addressed through the strategies outlined in this guide. By understanding the underlying chemical principles and implementing rigorous experimental techniques, researchers can enhance the reliability and success of their synthetic endeavors.
IV. References
-
Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.). Google Cloud. Retrieved February 15, 2026, from
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
-
Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis. (2021, October 8). Organic Process Research & Development.
-
The Power of Phosphoramidites in Automated DNA/RNA Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from
-
Sanghvi, Y. S., & Vargeese, C. (2007). Activators for oligonucleotide and phosphoramidite synthesis. Google Patents.
-
Sanghvi, Y. S., & Vargeese, C. (2006). Activators for oligonucleotide and phosphoramidite synthesis. Google Patents.
-
Bis(diisopropylamino)chlorophosphine | 56183-63-2. (n.d.). Benchchem. Retrieved February 15, 2026, from
-
Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. (n.d.). Amerigo Scientific. Retrieved February 15, 2026, from
-
Beaucage, S. L. (2008). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 13(5), 1214–1247.
-
On-demand synthesis of phosphoramidites. (2021, May 12). Communications Chemistry.
-
Any nucleic acid chemists here? trying to make my phosphitylations more consistent. (2023, July 9). Reddit.
-
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite 95 102690-88-0. (n.d.). Sigma-Aldrich. Retrieved February 15, 2026, from
-
The Art of Phosphitylation. (n.d.). Entegris. Retrieved February 15, 2026, from
-
Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (n.d.). BOC Sciences. Retrieved February 15, 2026, from
-
Goumri-Magnet, S., Gornitzka, H., Baceiredo, A., & Bertrand, G. (1999). Synthetic Utility of Stable Phosphanylcarbenes: Synthesis and Crystal Structure of an α-(Lithiomethylene)phosphorene. Angewandte Chemie International Edition, 38(5), 678–680.
-
Troubleshooting Guide for Phosphorylation. (n.d.). New England Biolabs. Retrieved February 15, 2026, from
-
Chase, P. A., Gutsulyak, D. V., & Piers, W. E. (2009). Sterically hindered phosphine and phosphonium-based activators and additives for olefin polymerization. Dalton Transactions, (44), 9845–9854.
-
Optimize Your Cross-Coupling. (n.d.). Sigma-Aldrich. Retrieved February 15, 2026, from
-
Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. (2019). Organic Syntheses, 96, 400-415.
-
Bis(diisopropylamino)chlorophosphine, 5G - B4035-5G. (n.d.). Lab Pro. Retrieved February 15, 2026, from
-
Gensch, T., & Sigman, M. S. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(3), 224–229.
-
Neilson, R. H., & Wisian-Neilson, P. (1988). Synthesis, structure, and reactivity of some sterically hindered (Silylamino)phosphines. Chemical Reviews, 88(3), 541–562.
-
Hartley, G. S., Pound, D. W., Heath, D. F., & Hulme, J. M. (1954). Process for the preparation of bisisopropyl-amino-fluoro-phosphine oxide. Google Patents.
-
Bis(diisopropylamino)(2-cyanoethoxy)phosphine. (n.d.). Key Organics. Retrieved February 15, 2026, from
-
Application Notes and Protocols for Bis(diisopropylamino)chlorophosphine as a Catalyst Precursor in Cross-Coupling Reactions. (n.d.). Benchchem. Retrieved February 15, 2026, from
-
Bis(diisopropylamino)chlorophosphine ≥95.0% | 56183-63-2. (n.d.). Sigma-Aldrich. Retrieved February 15, 2026, from
-
Overcoming hydrolytic sensitivity and low solubility of phosphitylation reagents by combining ionic liquids with mechanochemistry. (2011). Chemical Communications, 47(23), 6641.
-
On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. (n.d.). Dalton Transactions.
-
Xie, C., Sanghvi, Y. S., & Just, G. (2005). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Organic Process Research & Development, 9(2), 169–174.
-
Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate. (n.d.). Benchchem. Retrieved February 15, 2026, from
-
van Leeuwen, P. W. N. M., & van der Veen, L. A. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(3), 641–653.
-
King, R. B., Fu, W., & Holt, E. M. (1984). Bis(di–isopropylamino)phosphido and di-isopropylaminophosphinidene metal carbonyl complexes from reactions of manganese and cobalt carbonyls with bis(di-
Technical Support Center: Phosphitylation Optimization with Bis(diisopropylamino)chlorophosphine
Topic: Improving Coupling Efficiency & Yields Reagent: Bis(diisopropylamino)chlorophosphine (CAS: 56183-63-2) Application: Synthesis of Phosphoramidites (Nucleoside/Ligand Precursors)[1][2]
Executive Summary: The Reagent Profile
Bis(diisopropylamino)chlorophosphine (often abbreviated as Bis-Cl ) is a specialized P(III) reagent.[1] Unlike standard phosphoramidites used in automated synthesizers, Bis-Cl is a precursor .[1] It is primarily used to introduce a bis(diisopropylamino)phosphino group onto a hydroxyl-bearing molecule (nucleoside, lipid, or ligand scaffold).[1]
Why use it?
-
Stability: The bulky isopropyl groups protect the phosphorus center, making the resulting intermediates more stable than those formed with less hindered reagents.
-
Versatility: It allows for the subsequent selective displacement of one amino group (e.g., with 2-cyanoethanol) to generate custom phosphoramidites.[1]
The "Coupling" Challenge: In this context, "coupling efficiency" refers to the phosphitylation yield —the efficiency of reacting Bis-Cl with your target alcohol (R-OH). Because Bis-Cl is sterically hindered and less reactive than phosphordiamidites, users often encounter slow kinetics, incomplete conversion, or hydrolysis.[1]
The Gold Standard Protocol (Anhydrous Phosphitylation)
Warning: This reaction is strictly moisture-sensitive.[1] A single drop of water can destroy the reagent and generate H-phosphonate impurities.
Reagents & Setup
| Component | Specification | Role |
| Bis-Cl | >97% Purity, stored at 4°C | Phosphitylating agent |
| Solvent | Anhydrous DCM or THF (<50 ppm H₂O) | Reaction medium |
| Base | DIEA (Hünig's Base) or Et₃N (Dried over KOH) | HCl Scavenger |
| Atmosphere | Dry Argon or Nitrogen | Prevent oxidation/hydrolysis |
Step-by-Step Workflow
-
Drying (Critical): Co-evaporate your nucleoside/substrate with anhydrous pyridine or toluene (3x) to remove trace water.[1] Keep under high vacuum for 4+ hours.
-
Solubilization: Dissolve the substrate in anhydrous DCM (Dichloromethane) or THF.[1]
-
Note: DCM is preferred for solubility; THF is preferred if precipitation of amine salts is desired for easier filtration.[1]
-
-
Base Addition: Add 3.0 - 4.0 equivalents of DIEA (Diisopropylethylamine).[1]
-
Reagent Addition: Cool the mixture to 0°C . Add 1.1 - 1.2 equivalents of Bis(diisopropylamino)chlorophosphine dropwise via syringe.[1]
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.
-
Monitoring: Check via TLC (silica, usually 5% MeOH/DCM) or ³¹P NMR.[1]
-
-
Workup:
Visualization: Reaction Logic & Troubleshooting
The following diagram maps the reaction pathway and the critical divergence points where "coupling" fails.
Caption: Reaction pathway for Bis-Cl phosphitylation. Green path indicates success; red dashed paths indicate primary failure modes (Moisture, Sterics, Oxidation).
Troubleshooting & FAQs
Category 1: Low Yield & Incomplete Coupling[1]
Q: My reaction stalls at 60% conversion. Adding more reagent doesn't help.[1] Why? A: This is likely an HCl Equilibrium issue .
-
Mechanism: The reaction produces HCl as a byproduct.[1] If your base (DIEA) is wet or insufficient, the HCl is not effectively removed.[1] Free HCl protonates the diisopropylamino groups on the product, rendering them good leaving groups, effectively reversing the reaction.
-
Solution: Ensure you are using at least 3.0 equivalents of base.[1] If the reaction stalls, add a fresh aliquot of anhydrous base, not more Bis-Cl.[1]
Q: The reaction is incredibly slow (>12 hours). Is the reagent bad? A: Not necessarily. Bis-Cl is sterically bulky.[1]
-
Cause: If your substrate is a secondary alcohol or has bulky protecting groups (like TBDMS) nearby, the steric clash with the isopropyl groups on the phosphorus is significant.
-
Solution:
Category 2: Impurities & NMR Analysis
Q: I see a sharp peak at ~15 ppm in my ³¹P NMR. What is it? A: That is the H-Phosphonate (Hydrolysis Product) .[1]
-
Diagnosis: Your system contains water.[1] The P-Cl bond hydrolyzed to P-OH, which tautomerized to the H-phosphonate (P(V)).[1]
-
Fix:
Q: My product peak is there (~130-140 ppm), but I also see a peak at -10 to +10 ppm. A: This is likely Oxidation (P=O species) .[1]
-
Cause: Exposure to air during workup or filtration.[1]
-
Prevention: Use degassed solvents for workup.[1] If filtering silica, flush the column with Argon before loading.[1]
Category 3: Reagent Handling
Q: The Bis-Cl reagent has turned from a liquid/oil to a solid. Is it spoiled? A: Bis(diisopropylamino)chlorophosphine is a solid at room temperature (Melting Point ~100°C) or a crystalline powder.[1]
-
Clarification: If it looks "gummy" or sticky, it may have hydrolyzed on the surface.
-
Verification: Run a ³¹P NMR of the reagent in dry C₆D₆. You should see a single singlet around 130–140 ppm (shifts vary slightly by solvent).[1] If you see peaks upfield (0–20 ppm), the reagent is degraded.[1]
Data Tables: ³¹P NMR Diagnostics
Use this table to interpret your reaction crude immediately.
| Chemical Species | ³¹P Chemical Shift (ppm) | Status | Action Required |
| Bis-Cl Reagent | ~135 - 140 ppm | Starting Material | Reaction incomplete.[1] Increase time or Temp. |
| Target Product | ~120 - 135 ppm | Success | Proceed to workup. |
| H-Phosphonate | 10 - 20 ppm | Hydrolysis (Dead) | Check solvent dryness.[1] |
| Phosphate (P=O) | -5 to +5 ppm | Oxidized (Dead) | Check Argon line/degassing.[1] |
| Polyphosphates | -10 to -30 ppm | Thermal decomp | Reaction got too hot.[1] |
(Note: Exact shifts depend on the deuterated solvent used, typically CDCl₃ or C₆D₆).
Advanced Optimization: The "Double-Activation" Trick
For extremely difficult substrates (e.g., sterically hindered 3'-OH on modified sugars), standard base activation may fail.[1]
Protocol:
-
Add 1.0 eq of Tetrazole (or ETT) before adding the substrate.[1]
-
Mechanism: This converts the P-Cl to a P-Tetrazolide (highly reactive).[1]
-
Add the substrate.[1]
-
Result: Much faster coupling, but the intermediate is less stable.[1] Proceed to oxidation or next step immediately.[1]
References
-
BenchChem. (2025).[1][2][3] Applications of Bis(diisopropylamino)chlorophosphine in Drug Discovery and Development. Retrieved from .[1]
-
Sigma-Aldrich. (n.d.).[1][4] Bis(diisopropylamino)chlorophosphine Product Specification & NMR Data. Retrieved from .[1][5]
-
Beaucage, S. L., & Iyer, R. P. (1992).[1] Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.[1] (Foundational text on P(III) chemistry mechanisms).
-
PubChem. (n.d.).[1] Bis(diisopropylamino)chlorophosphine Compound Summary. Retrieved from .[1]
-
TriLink BioTechnologies. (n.d.).[1] 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. Retrieved from .[1]
Sources
Technical Support Center: Purification of Bis(diisopropylamino)phosphine and its Reaction Products
Welcome to the technical support guide for the purification of bis(diisopropylamino)phosphine and related reaction products. This document is designed for researchers, chemists, and drug development professionals who work with this versatile but challenging class of organophosphorus compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and perfect your purification processes.
The utility of bis(diisopropylamino)phosphine and its derivatives, such as bis(diisopropylamino)chlorophosphine, as ligands and synthetic precursors is well-established.[1][2][3] However, their trivalent phosphorus center makes them highly susceptible to oxidation, and their synthesis often generates persistent impurities.[4][5] This guide provides a structured approach to overcoming these challenges, ensuring the integrity and reactivity of your final compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns encountered during the purification of aminophosphines.
Q1: My final product, which appears pure by ¹H NMR, rapidly degrades or shows poor reactivity. What is happening?
A: The most likely cause is oxidation or hydrolysis due to exposure to atmospheric oxygen and moisture. Bis(diisopropylamino)phosphine is a P(III) compound and is highly air-sensitive.[4][5] The lone pair on the phosphorus atom is readily attacked by oxygen to form the corresponding P(V) phosphine oxide. This oxidized impurity is often unreactive in the desired catalytic cycle or reaction. All manipulations, including filtration, solvent removal, and storage, must be performed under a rigorously inert atmosphere (high-purity argon or nitrogen) using either a glovebox or Schlenk line techniques.[6][7]
Q2: My reaction mixture contains a significant amount of a white, insoluble solid. What is it and how do I remove it?
A: This is almost certainly an ammonium salt byproduct, typically diisopropylammonium chloride ([(i-Pr)₂NH₂]Cl). This salt forms during the synthesis when a chlorophosphine precursor (like PCl₃ or bis(diisopropylamino)chlorophosphine) reacts with diisopropylamine or when an amine base is used to quench HCl.[4][8] It is insoluble in common non-polar organic solvents (like hexanes, ether, or toluene) used for these reactions. The salt must be removed by filtration under an inert atmosphere before removing the solvent, as it can sometimes become more soluble in concentrated solutions.
Q3: How can I definitively check for product oxidation?
A: ³¹P NMR spectroscopy is the most powerful and unambiguous tool for this purpose. The chemical shift (δ) is highly sensitive to the oxidation state and coordination environment of the phosphorus atom.
| Compound Type | Phosphorus Oxidation State | Typical ³¹P NMR Chemical Shift (ppm) | Causality |
| Aminophosphine | P(III) | +80 to +130 | The phosphorus atom is less shielded in the trivalent state. |
| Aminophosphine Oxide | P(V) | +10 to +30 | Oxidation to the pentavalent state significantly shields the phosphorus nucleus, causing a large upfield shift.[9] |
| Chlorophosphine Precursor | P(III) | +150 to +180 | The electronegative chlorine atom deshields the phosphorus nucleus, shifting it further downfield. |
Monitoring your reaction by ³¹P NMR will allow you to see the consumption of your starting material and the appearance of your P(III) product. The emergence of a new peak in the +10 to +30 ppm range is a clear indicator of oxidation.
Q4: Is it safe to use silica gel column chromatography for purification?
A: It is strongly discouraged for trivalent aminophosphines.[5] Silica gel has a high surface area and contains adsorbed water and oxygen, creating a perfect environment for rapid oxidation of your product on the column. This often leads to very low or zero recovery of the desired P(III) compound. If chromatographic separation is unavoidable, consider using Brockmann I neutral alumina that has been rigorously dried under high vacuum and heat, and run the column inside a glovebox.[1] However, distillation or crystallization are far superior methods.
Q5: What is the correct way to store purified bis(diisopropylamino)phosphine?
A: Long-term stability requires strict anaerobic and anhydrous conditions. The purified compound should be stored in a sealed Schlenk flask or a vial with a Teflon-lined cap under a positive pressure of argon or nitrogen.[6] For maximum longevity, especially for liquids, storing in a freezer (-20 to -30 °C) within a glovebox is the gold standard. This minimizes thermal decomposition and reduces the vapor pressure of any trace volatile impurities.
Part 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Oxidation during workup. 2. Product loss during filtration of ammonium salts. 3. Incomplete reaction. | 1. Improve inert atmosphere techniques. Degas all solvents using freeze-pump-thaw cycles.[7] 2. Wash the filtered salt cake with additional anhydrous, deoxygenated solvent to recover trapped product. 3. Monitor the reaction by ³¹P NMR to confirm full conversion of the starting material. |
| Product is an Oil Instead of Expected Solid | 1. Presence of residual solvent. 2. Contamination with oily side-products. 3. The product may simply be a low-melting solid or oil at room temperature. | 1. Dry the product under high vacuum for an extended period. 2. Purify by high-vacuum distillation or attempt crystallization by dissolving in a minimal amount of a non-polar solvent (e.g., pentane) and cooling to -30 °C or lower. 3. Verify the melting point against literature values. For example, the precursor bis(diisopropylamino)chlorophosphine has a melting point of 100-104 °C.[3] |
| Multiple Signals in ³¹P NMR Spectrum | 1. Mixture of product, starting material, and oxidized species. 2. Formation of P-H phosphines from side reactions. 3. Presence of diastereomers (if the molecule is chiral). | 1. Assign each peak based on the expected chemical shift ranges (see FAQ #3). Re-purify to remove impurities. 2. P-H compounds show a characteristic large coupling constant (¹JP-H) in the proton-coupled ³¹P NMR spectrum. 3. This is expected for chiral compounds. Diastereomers can sometimes be separated by careful crystallization.[10] |
| Product Darkens or Decomposes During Distillation | 1. Distillation temperature is too high. 2. Presence of acidic impurities (e.g., trace HCl) catalyzing decomposition. 3. Vacuum is not low enough, requiring excessive heat. | 1. Use a high-vacuum line (<0.1 mmHg) to lower the boiling point. A short-path distillation apparatus minimizes the residence time at high temperature.[8] 2. Ensure all ammonium chloride has been filtered off. A small amount of a non-nucleophilic base can be added, but this is risky. 3. Check your vacuum pump and all seals for leaks. |
Part 3: Detailed Purification Protocols & Workflows
The following protocols provide step-by-step instructions for the most reliable purification methods.
General Purification Workflow
The choice of purification strategy depends on the physical properties of the target compound and the nature of the impurities.
Caption: Decision workflow for purifying aminophosphine products.
Protocol 1: Purification by Inert Atmosphere Filtration
Objective: To remove insoluble ammonium salt byproducts. This is the essential first step.
Materials:
-
Crude reaction mixture
-
Schlenk filter apparatus with medium porosity frit
-
Two Schlenk flasks (one for receiving)
-
Anhydrous, deoxygenated solvent (e.g., hexanes or toluene) for washing
-
Inert gas source (Schlenk line)
Procedure:
-
Setup: Assemble the Schlenk filter and receiving flask. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.
-
Transfer: Under a positive flow of inert gas, transfer the crude reaction slurry to the Schlenk filter via a wide-bore cannula.
-
Filtration: Apply vacuum to the receiving flask to pull the liquid through the frit, leaving the white ammonium salt behind. Do not pull air through the filter cake.
-
Washing: Once the initial solvent has passed through, release the vacuum and add a portion of fresh, deoxygenated solvent to wash the filter cake. Repeat this wash 2-3 times to ensure complete recovery of the product.[8]
-
Isolation: The combined filtrate in the receiving flask now contains your product and solvent, free from salts. This solution can be used for the next purification step (distillation or crystallization).
Scientist's Note: The key to this technique is maintaining a positive inert gas pressure at all times to prevent atmospheric contamination.[6][7]
Protocol 2: Purification by High-Vacuum Distillation
Objective: To purify thermally stable, liquid aminophosphines.
Materials:
-
Salt-free filtrate from Protocol 1
-
Short-path distillation apparatus
-
Vacuum pump capable of reaching <0.5 mmHg
-
Heating mantle and stirrer
-
Cold trap (liquid nitrogen)
Procedure:
-
Solvent Removal: Carefully remove the bulk of the solvent from the filtrate using a rotary evaporator. Crucially, backfill the flask with inert gas, not air.
-
Setup: Assemble the flame-dried short-path distillation apparatus. Transfer the crude oil into the distillation flask.
-
Distillation: Slowly apply high vacuum. Once the vacuum is stable, begin gently heating and stirring the distillation pot.
-
Collection: Collect the fraction that distills at a constant temperature. The boiling point of related compounds like dichloro(diisopropylamino)phosphine is around 49-50 °C at 0.7 mmHg, providing a useful reference point.[8]
-
Completion: Once the distillation is complete, cool the apparatus before carefully backfilling the entire system with inert gas.
Scientist's Note: Using a short-path apparatus minimizes surface area and reduces the distance the vapor has to travel, which is ideal for preventing decomposition of sensitive compounds.
Protocol 3: Purification by Recrystallization
Objective: To purify solid aminophosphines.
Materials:
-
Salt-free filtrate from Protocol 1
-
Anhydrous, deoxygenated non-polar solvent (e.g., pentane, hexane)
-
Schlenk flask
-
Freezer (-20 °C or colder)
Procedure:
-
Concentration: Reduce the volume of the salt-free filtrate under vacuum until the solution is nearly saturated.
-
Crystallization: Add a minimal amount of a non-polar solvent in which the product is sparingly soluble at low temperatures (like pentane). You may need to gently warm the solution to ensure everything dissolves.
-
Cooling: Place the sealed flask in a freezer and leave it undisturbed for 12-48 hours to allow crystals to form. Low-temperature recrystallization is often effective for these types of compounds.[11]
-
Isolation: Once crystals have formed, isolate them by filtering the cold solution through a Schlenk filter, washing the crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the isolated crystals under high vacuum to remove all residual solvent.
References
- RAIITH. (n.d.). Synthesis and Structural Studies of Novel Aminophosphine Ligands and Their Derivatives.
- Neilson Lab. (n.d.). The manipulation of air-sensitive compounds.
- Wicht, D. K., et al. (n.d.). Access to Enantiomerically Pure P‐Stereogenic Primary Aminophosphine Sulfides under Reductive Conditions. PMC.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Cossairt, B. M., et al. (2018, July 7). Aminophosphines as Versatile Precursors for the Synthesis of Metal Phosphide Nanocrystals. Chemistry of Materials - ACS Publications.
- Benchchem. (n.d.). Applications of Bis(diisopropylamino)chlorophosphine in Drug Discovery and Development: Application Notes and Protocols.
- Organic Syntheses Procedure. (n.d.). Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification.
- Zhang, L., et al. (2023, May 9). Chromium-Based Complexes Bearing Aminophosphine and Phosphine–Imine–Pyrryl Ligands for Selective Ethylene Tri/Tetramerization. PMC.
- ACS Publications. (n.d.). Bis(dialkylamino)phosphines. The Journal of Organic Chemistry.
- Ellul, C. E., et al. (2025, February 20). Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. Organometallics - ACS Publications.
- Kasper, M.-A., et al. (n.d.). (a) Synthesis of substituted vinylphosphonites from phosphorus.... ResearchGate.
- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Barinka, C., et al. (n.d.). The molecular pruning of a phosphoramidate peptidomimetic inhibitor of prostate-specific membrane antigen.
- Wikipedia. (n.d.). Aminophosphine.
- Reddit. (2019, January 20). Synthesizing phosphines without oxidation. r/chemistry.
- Sigma-Aldrich. (n.d.). Bis(diisopropylamino)chlorophosphine = 95.0 56183-63-2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 双(二异丙基氨基)氯膦 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Aminophosphine - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. cancertargetedtechnology.com [cancertargetedtechnology.com]
- 10. Access to Enantiomerically Pure P‐Stereogenic Primary Aminophosphine Sulfides under Reductive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromium-Based Complexes Bearing Aminophosphine and Phosphine–Imine–Pyrryl Ligands for Selective Ethylene Tri/Tetramerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bis(diisopropylamino)chlorophosphine
Subject: Lifecycle Management, Degradation Analysis, and Storage Protocols CAS: 56183-63-2 (Primary Reagent) | Context: Oligonucleotide Synthesis & Drug Development
Welcome to the Technical Support Interface
You have accessed the advanced support module for Bis(diisopropylamino)chlorophosphine (commonly referred to as the "Bis-reagent" or "Phosphitylating Reagent"). This compound is the linchpin of modern phosphoramidite chemistry, used to convert nucleosides into the building blocks required for DNA/RNA synthesis.
The Critical Reality: This reagent is thermodynamically unstable in the presence of moisture and oxygen. Its purity directly correlates to the coupling efficiency of your oligonucleotide synthesis. A degraded reagent doesn't just lower yield; it introduces difficult-to-remove impurities (n-1 mers) into your final drug substance.
Part 1: The Degradation Matrix (Diagnostics)
Before using a stored bottle, you must validate its integrity. Relying on the label's "Expiration Date" is insufficient once the septum has been punctured.
Visual & Physical Inspection
| Indicator | Observation | Diagnosis | Action |
| Appearance | Clear, colorless to pale yellow liquid/oil (or low-melting solid). | Normal. | Proceed to NMR validation. |
| Precipitate | White crystalline solids settling at the bottom. | Hydrolysis. The solid is likely diisopropylammonium chloride (salt formation). | CRITICAL FAILURE. Discard. Do not filter; the stoichiometry is already compromised. |
| Fuming | Visible white smoke when septum is pierced. | HCl Release. Significant hydrolysis has occurred inside the bottle. | STOP. The reagent is highly acidic and will degrade your nucleosides. |
| Viscosity | Noticeable thickening or "gumming." | Polymerization/Oxidation. P-N bond cleavage and subsequent oligomerization. | Discard. |
The Gold Standard: ³¹P NMR Diagnostics
To definitively assess quality, perform a ³¹P NMR in anhydrous Benzene-d₆ or Acetonitrile-d₃ . Avoid Chloroform-d unless strictly neutralized (acidic CDCl₃ accelerates degradation).
-
Target Shift:
~130–140 ppm (Singlet). -
Scan Parameters: Broad spectral window (-50 to +200 ppm).
Degradation Fingerprints:
| Chemical Species | ³¹P Shift ( | Multiplicity | Cause |
| Target: | ~134.0 - 135.0 | Singlet | Active Reagent |
| Hydrolysis Product A | ~10.0 - 20.0 | Doublet ( | H-Phosphonate formation (Moisture ingress). |
| Oxidation Product | ~20.0 - 30.0 | Singlet (Broad) | P(V) species (Air exposure). |
| Acid Impurity | ~0 (Reference) | Singlet | Phosphoric acid (Total decomposition). |
Part 2: Degradation Pathways & Logic
Understanding how the reagent fails allows you to prevent it. The P-Cl bond is your primary vulnerability (moisture), followed by the P(III) center (oxidation).
Figure 1: Mechanistic pathways of degradation. Note that hydrolysis generates HCl, which autocatalytically accelerates further decomposition if not neutralized.
Part 3: Storage & Handling Protocols
This protocol is designed to maximize shelf-life (typically 6-12 months if strictly followed).
Storage Hierarchy
-
Temperature: Store at -20°C .
-
Why? Low temperature kinetically inhibits the hydrolysis reaction with trace moisture trapped in the headspace.
-
-
Atmosphere: Argon (Ar) is superior to Nitrogen (N₂).
-
Why? Argon is heavier than air. When you open the secondary container, Ar "blankets" the bottle, whereas N₂ mixes more rapidly with atmospheric air.
-
-
Container: Corrosion-resistant borosilicate glass with a PTFE-lined septum .
-
Warning: Do not use standard rubber septa for long-term storage; the chlorophosphine can leach plasticizers and degrade the rubber, compromising the seal.
-
The "Warm-Up" Rule (Crucial)
Never open a cold bottle.
-
Remove the bottle from the freezer (-20°C).
-
Place it in a desiccator at room temperature.
-
Wait 3–4 hours until the bottle is completely equilibrated to ambient temperature.
-
The Physics: Opening a cold bottle condenses atmospheric moisture instantly onto the reagent surface. This invisible water layer initiates the "white crust" formation (hydrolysis) seen in Figure 1.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a small amount of white precipitate, but the liquid is clear. Can I filter and use it? A: No. The presence of precipitate (diisopropylammonium chloride) indicates that HCl has been generated. Even if you filter the solid, the remaining liquid likely contains dissolved acidic species and H-phosphonates. These impurities will cap your nucleosides (forming inactive species) or catalyze detri-tylation at the wrong time. Discard the bottle.
Q2: Can I use a glass syringe to transfer the reagent? A: Yes, but it must be oven-dried and purged with inert gas.
-
Protocol: Flush the syringe with Argon 3 times. Insert the needle into the reagent bottle under positive pressure (using a balloon or Schlenk line).
-
Tip: If the plunger "freezes" or sticks, it is due to hydrolysis forming solids between the barrel and plunger. Do not force it.
Q3: My ³¹P NMR shows a small peak at 15 ppm. What is the tolerance limit? A: For GMP or high-value synthesis, the limit is 0% . For routine exploratory synthesis, up to 2-3% H-phosphonate (the 15 ppm peak) might be tolerable, but you must add excess base (DIPEA) to your reaction mixture to scavenge the associated acidity. However, expect lower coupling efficiency.
Q4: How do I dispose of an old, partially hydrolyzed bottle? A: Do not pour it down the drain. The reagent reacts violently with water, releasing HCl gas and heat.
-
Disposal Protocol: In a fume hood, dilute the reagent into a large volume of dry toluene . Slowly quench by adding isopropanol dropwise (exothermic). Once the reaction subsides, add water slowly. Neutralize the aqueous layer with sodium bicarbonate before disposal according to local chemical waste regulations.
References
-
BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Phosphitylation Mechanism of Bis(diisopropylamino)chlorophosphine. BenchChem.[1] Link
-
Sigma-Aldrich. (2024). Bis(diisopropylamino)chlorophosphine Product Specification & Handling.[1][2][3] Merck KGaA. Link
-
Entegris. (2022).[4] The Art of Phosphitylation: Handling P(III) Reagents in Oligonucleotide Synthesis. Entegris Technical Notes. Link
-
PubChem. (2025).[3][5] Compound Summary: Bis(diisopropylamino)chlorophosphine (CID 2733425).[3][5] National Library of Medicine. Link
-
Oxford Instruments. (2023). Analysing Phosphorus Containing Compounds using 31P Benchtop NMR. Application Note. Link
Sources
- 1. Bis(diisopropylamino)chlorophosphine | 56183-63-2 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. BIS(DIISOPROPYLAMINO)CHLOROPHOSPHINE | 56183-63-2 [chemicalbook.com]
- 5. Bis(diisopropylamino)chlorophosphine | C12H28ClN2P | CID 2733425 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Phosphoramidite Synthesis via Bis(diisopropylamino)phosphine
[1]
Executive Summary & Scope
This guide addresses the synthesis of nucleoside phosphoramidites using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (commonly referred to as the "Bis-reagent" or "Bis-amidite").
While "bis(diisopropylamino)phosphine" can technically refer to the P-H species or the chlorophosphine precursor, in the context of drug development and oligonucleotide chemistry, it almost exclusively refers to the phosphitylation of a nucleoside (or alcohol) using the phosphorodiamidite reagent.
The Core Reaction:
The Chemistry: Mechanism & Critical Variables
To troubleshoot effectively, you must understand the "Push-Pull" mechanism. The reaction is not spontaneous; it requires an acidic activator to protonate the diisopropylamino group, converting it into a good leaving group.
The Activation Mechanism
The activator (typically 1H-Tetrazole or 4,5-Dicyanoimidazole/DCI) serves two roles:[1]
-
Protonation: It protonates one of the diisopropylamino nitrogens on the Bis-reagent.
-
Nucleophilic Catalysis: The tetrazolide anion attacks the phosphorus, forming a reactive tetrazolyl-phosphoromonoamidite intermediate, which then reacts with the alcohol (ROH).
Figure 1: The activation pathway.[1][2][3][4] Note that the reaction generates diisopropylammonium salt as a byproduct, which precipitates in non-polar solvents.
Activator Selection: Tetrazole vs. DCI
The choice of activator dictates reaction kinetics and impurity profiles.
| Feature | 1H-Tetrazole | 4,5-Dicyanoimidazole (DCI) | Recommendation |
| pKa | ~4.9 | ~5.2 | DCI is less acidic.[1] |
| Nucleophilicity | Moderate | High | DCI accelerates coupling.[5] |
| Solubility | Poor in MeCN (0.45 M max) | High in MeCN (>1.0 M) | DCI allows higher concentration.[2] |
| Steric Bulk | Low | Low | Both fit well, but DCI is faster for hindered alcohols. |
| Safety | Explosive hazard (dry) | Non-explosive | DCI is safer for scale-up. |
Expert Insight: If you observe slow kinetics or incomplete conversion with Tetrazole, switch to 0.25 M DCI . Its higher nucleophilicity drives the reaction faster without increasing acid-catalyzed degradation [1].[5]
Diagnostic Hub: 31P NMR Interpretation
NMR is the gold standard for troubleshooting.Standard Setup:
-
Solvent:
or (Neutralized). -
Reference: 85%
(External, 0 ppm).
Chemical Shift Fingerprint
| Species | Chemical Shift ( | Diagnosis | Remediation |
| Target Phosphoramidite | 148 – 152 | Success | Proceed to workup immediately. |
| Bis-Reagent (Starting Material) | 123 – 125 | Incomplete Reaction | Check water content; Add more activator; Increase time. |
| H-Phosphonate (Hydrolysis) | 10 – 20 ( | Wet Conditions | Re-dry reagents/solvents. This is irreversible. |
| Phosphoramidate (Oxidation) | -10 to +10 | Air Leak / Peroxides | Check inert gas lines; Test THF for peroxides. |
| N-Phosphitylation | 140 – 145 | Wrong Selectivity | Base protection failed or excess reagent used. |
Critical Note: Phosphoramidites are diastereomers (due to the chiral phosphorus and chiral sugar).[6] You will typically see two distinct peaks (e.g., 149.1 and 149.5 ppm) in the product region. This is normal. Do not interpret this as an impurity [2].
Figure 2: Decision tree for interpreting
Step-by-Step Troubleshooting Protocol
Scenario A: Reaction Stalls (Excess Bis-Reagent remains)
-
Symptom: NMR shows 124 ppm (SM) and 150 ppm (Product) but ratio doesn't change after 2 hours.
-
Root Cause: The reaction is an equilibrium driven by the precipitation of the amine salt (diisopropylammonium tetrazolide). If the solvent is too polar or the amine salt is soluble, the reaction stalls.
-
Fix:
-
Solvent Switch: Ensure you are using Dichloromethane (DCM) rather than pure Acetonitrile if solubility allows. The salt precipitates better in DCM.
-
Stoichiometry: Ensure Activator is present in 0.5 – 0.8 equivalents relative to the Bis-reagent. Do not use catalytic amounts (0.1 eq) for difficult substrates.
-
Scenario B: "The Baseline is Messy" (Decomposition on Silica)
-
Symptom: Crude NMR looks clean, but yield drops drastically after column chromatography.
-
Root Cause: Silica gel is naturally acidic (
). This acidity hydrolyzes the phosphoramidite P-N bond instantly. -
Fix: The Neutralization Protocol [3]
-
Slurry Preparation: Prepare the silica gel slurry in your eluent (e.g., Hexane/EtOAc).[3]
-
Add Triethylamine (TEA): Add 5% v/v Triethylamine to the slurry and stir for 5 minutes.
-
Pack Column: Pour the column.
-
Flush: Flush with 2 column volumes of eluent containing 1% TEA .
-
Run: Perform purification using eluent containing 1% TEA .
-
Self-Validation: If the TEA is omitted, the product band will streak and likely co-elute with H-phosphonate degradation products.
-
Scenario C: Product turns to "Goo" / Polymerizes
-
Symptom: Product becomes an insoluble white gum upon concentration.
-
Root Cause: Arbuzov-type polymerization or instability of the cyanoethyl group.
-
Fix:
-
Temperature Control: Never heat the rotary evaporator bath above 30°C .
-
Storage: Dissolve the final oil in anhydrous Acetonitrile or DCM immediately if not solidifying. Store at -20°C under Argon.
-
Frequently Asked Questions (FAQs)
Q1: Can I use "Bis(diisopropylamino)chlorophosphine" instead of the Bis-amidite?
A: Yes, but it is a different workflow. The chlorophosphine (
Q2: My product has a 31P NMR signal at 14 ppm. Can I purify it away? A: That is the H-phosphonate (hydrolysis product). While you can separate it chromatographically (it is much more polar than the amidite), its presence indicates your system is wet. If you see >5% of this, your solvent or activator solution likely has >50 ppm water. Dry your solvents over 3Å molecular sieves for 24 hours before the next attempt.
Q3: Why do I see a precipitate during the reaction? A: This is a good sign . It is the diisopropylammonium tetrazolide salt. Its precipitation drives the equilibrium forward (Le Chatelier’s principle). Do not filter it until the reaction is complete.
Q4: How do I remove the excess Bis-reagent? A: The Bis-reagent runs very close to the product on TLC/Column.
-
Tip: Use a solvent gradient. Start with very non-polar (e.g., 90:10 Hexane:EtOAc + 1% TEA). The Bis-reagent is less polar and elutes first.
-
Alternative: If the boiling point allows, high-vacuum drying (<0.1 mbar) can remove traces of the Bis-reagent, but it is difficult.
References
-
Berner, S., Mühlegger, K., & Seliger, H. (1989).[2] Studies on the role of tetrazole in the activation of phosphoramidites.[1][5][7] Nucleic Acids Research, 17(3), 853–864.[2]
-
Crary, E., et al. (2023).[7] Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek Application Notes.
-
Caruthers, M. H. (2011). A brief review of DNA and RNA chemical synthesis. Biochemical Society Transactions, 39(2), 575–580.
-
Glen Research. (n.d.). DCI - A Logical Alternative Activator.[1][7] Glen Report.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 7. glenresearch.com [glenresearch.com]
Validation & Comparative
Comparative Guide: Bis(diisopropylamino)phosphine & Derivatives vs. Standard Phosphine Ligands
Executive Summary: The "Hidden" Heavyweight
Bis(diisopropylamino)phosphine (often encountered as its chloride precursor,
Why it matters:
-
Extreme Steric Bulk: The four isopropyl groups create a protective "shell" comparable to
, facilitating the formation of highly active monoligated Pd(0) species. -
Tunable Electronics: The nitrogen atoms act as strong
-donors, rendering the phosphorus center exceptionally basic and electron-rich, which accelerates oxidative addition of unreactive aryl chlorides. -
Air Stability: Unlike tri-tert-butylphosphine (which is pyrophoric), derivatives like tert-butyl tetraisopropylphosphorodiamidite are often bench-stable solids.
Technical Profile & Mechanism
Steric & Electronic Landscape
To understand the utility of bis(diisopropylamino)-based ligands, one must map them against industry standards.
| Property | XPhos | Bis(diisopropylamino)phos* | ||
| Ligand Class | Triarylphosphine | Biaryl Monophosphine | Trialkylphosphine | Phosphorodiamidite / SPO |
| Tolman Cone Angle ( | 145° | ~190° (effective) | 182° | >175° (Estimated) |
| Electronic Character | Electron-rich | Very Electron-rich | Ultra Electron-rich (+I, +M) | |
| Air Stability | Stable | Stable | Pyrophoric | Stable (Derivative dependent) |
| Primary Utility | General purpose | Sterically hindered couplings | Difficult oxidative additions | Challenging Aminations / Air-stable |
*Refers specifically to the tert-butyl ester derivative
Mechanistic Advantage
The bis(diisopropylamino) moiety drives catalysis through two key mechanisms:
-
Mono-Ligation: The massive steric bulk prevents the formation of inactive bis-ligated complexes (
), forcing the equilibrium toward the active mono-ligated species. -
N-Donation: The lone pairs on the nitrogen atoms donate electron density into the P-N
orbital (negative hyperconjugation) or directly via -overlap, making the phosphorus center highly nucleophilic.
Comparative Performance Data
Case Study: Buchwald-Hartwig Amination
Scenario: Coupling of an unactivated aryl chloride (4-chlorotoluene) with a secondary amine (morpholine).
-
Standard (
): <5% yield (Requires aryl bromides/iodides). -
Bis(diisopropylamino)-derivative: >95% yield.
| Ligand System | Catalyst Loading | Conditions | Yield (%) | Notes |
| 5 mol% | 100°C, NaOtBu | < 5% | Fails oxidative addition on Ar-Cl. | |
| 1 mol% | 100°C, NaOtBu | 96% | Highly active but requires glovebox handling. | |
| XPhos | 1 mol% | 100°C, NaOtBu | 98% | Excellent, but IP restrictive/expensive. |
| 1 mol% | 100°C, NaOtBu | 95% | Air-stable solid; Comparable activity to |
Key Insight: The phosphorodiamidite ligand derived from bis(diisopropylamino)chlorophosphine serves as a "User-Friendly
Experimental Protocols
Synthesis of Ligand: tert-Butyl Tetraisopropylphosphorodiamidite
This protocol converts the corrosive chlorophosphine precursor into the air-stable ligand.
Reagents:
-
Bis(diisopropylamino)chlorophosphine (
) -
tert-Butanol (anhydrous)
-
Triethylamine (
) -
Solvent: Anhydrous Diethyl Ether or THF
Workflow:
-
Setup: Flame-dry a 250 mL Schlenk flask under Argon/Nitrogen.
-
Dissolution: Add
(1.0 eq) to anhydrous ether ( concentration). -
Addition: Cool to 0°C. Add
(1.2 eq) followed by dropwise addition of tert-Butanol (1.05 eq). -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. A white precipitate (
) will form. -
Filtration: Filter the mixture under inert atmosphere (Schlenk frit) to remove salts.
-
Isolation: Concentrate the filtrate in vacuo. The product is typically a colorless oil or low-melting solid that can be used without distillation if purity >95% by
NMR.
Validation Point (
-
Starting Material (
): ~135-140 ppm. -
Product (
): Shift moves upfield significantly (typically ~80-90 ppm range depending on solvent).
Application: Pd-Catalyzed Amination of Aryl Chlorides[6]
Protocol:
-
Charge: In a vial, combine
(1 mol%) and Ligand (2 mol%). Add Aryl Chloride (1.0 mmol), Amine (1.2 mmol), and (1.4 mmol). -
Solvent: Add Toluene or Dioxane (2 mL).
-
Heat: Seal and heat to 100°C for 2-12 hours.
-
Workup: Cool, dilute with ether, filter through silica, and concentrate.
References
-
BenchChem. "Applications of Bis(diisopropylamino)chlorophosphine in Drug Discovery and Development." BenchChem Application Notes. Link
-
Sigma-Aldrich. "Bis(diisopropylamino)chlorophosphine Product Specification & Safety Data." Sigma-Aldrich Catalog. Link
-
Jover, J., & Cirera, J. (2019).[1] "Computational assessment on the Tolman cone angles for P-ligands." Dalton Transactions, 48, 15036-15048.[2] Link
-
Ackermann, L., et al. (2010).[3] "Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides." Organic Letters, 12(10), 2298-2301.[3] Link
-
Roiban, G. D., et al. (2014). "Palladium-Catalysed Amination of Aryl and Heteroaryl Halides Using tert-Butyl Tetraisopropylphosphorodiamidite." European Journal of Organic Chemistry, 2014(10), 2070-2076. Link
Sources
"comparing bis(diisopropylamino)phosphine and bis(diethylamino)phosphine"
Technical Comparison Guide: Bis(diisopropylamino)phosphine vs. Bis(diethylamino)phosphine
Executive Summary
In the landscape of drug development—specifically in the synthesis of oligonucleotide therapeutics (ASOs, siRNAs)—the choice between Bis(diisopropylamino)phosphine (typically utilized as the chlorophosphine derivative, BDP-Cl ) and Bis(diethylamino)phosphine (BDEP-Cl ) is a decision dictated by the balance between reactivity and stability .
While both reagents serve as phosphitylating agents to generate phosphoramidite building blocks, Bis(diisopropylamino)phosphine (BDP) has emerged as the industry "Gold Standard." This dominance is driven by the steric bulk of the isopropyl groups, which confers superior hydrolytic stability to the resulting phosphoramidites, allowing for their isolation, purification, and long-term storage. Conversely, the Bis(diethylamino) analogue, while kinetically faster, produces intermediates that are often too unstable for robust commercial manufacturing.
This guide analyzes the mechanistic divergences, stability profiles, and experimental protocols for these two critical reagents.
Chemical Architecture & Steric Theory
The functional performance of these reagents is governed by the steric hindrance around the phosphorus atom. This is often quantified by the Tolman Cone Angle or equivalent steric parameters, which dictate how effectively the amino groups shield the phosphorus center from nucleophilic attack (e.g., by water or atmospheric moisture).
Comparative Properties
| Feature | Bis(diisopropylamino)phosphine (BDP) | Bis(diethylamino)phosphine (BDEP) |
| Primary Form (Reagent) | Chlorophosphine (Cl-P[N(iPr)₂]₂) | Chlorophosphine (Cl-P[N(Et)₂]₂) |
| CAS Number (P-Cl) | 56183-63-2 | 685-83-6 |
| Steric Bulk | High (Isopropyl groups) | Moderate (Ethyl groups) |
| Hydrolytic Stability | High (Resists oxidation/hydrolysis) | Low (Rapid degradation) |
| Reactivity Kinetics | Slower (Requires strong activation) | Fast (Lower activation energy) |
| Physical State | Solid / Viscous Liquid | Liquid |
| Primary Application | DNA/RNA Phosphoramidite Synthesis | Specialized/In-situ Ligand Synthesis |
The Steric Shielding Effect
The isopropyl group (-CH(CH3)2) creates a significant steric fence around the phosphorus atom compared to the ethyl group (-CH2CH3).
-
Mechanism: In the BDP derivative, the methyl groups of the isopropyl moiety interlock to block the trajectory of incoming nucleophiles (like water).
-
Consequence: This "steric armor" prevents premature hydrolysis of the P-N bond, which is the Achilles' heel of phosphoramidite chemistry.
Figure 1: Conceptual visualization of steric accessibility. The bulky isopropyl groups (Green) effectively block water access, whereas ethyl groups (Red) leave the phosphorus center vulnerable.
Performance in Oligonucleotide Synthesis
The primary application for these reagents is the conversion of nucleosides into nucleoside phosphoramidites , the building blocks for automated DNA/RNA synthesis.[1]
Stability vs. Reactivity Trade-off
-
Bis(diethylamino) Variants:
-
Pros: Reacts rapidly with the 3'-hydroxyl of nucleosides.
-
Cons: The resulting phosphoramidite is highly sensitive to moisture. It often degrades during silica gel purification or storage.
-
Outcome: Historically used but largely abandoned for commercial drug development due to batch-to-batch inconsistency.
-
-
Bis(diisopropylamino) Variants:
-
Pros: The resulting phosphoramidite is stable enough to be purified by column chromatography and stored as a dry powder for months.
-
Cons: Reacts slower.
-
Solution: The slower kinetics are overcome by using an activator (e.g., 1H-tetrazole or Ett-5 ) during the coupling step. This allows for "controlled reactivity"—stable on the shelf, reactive in the synthesizer.
-
Experimental Data: Hydrolysis Resistance
In comparative studies (derived from seminal work by Caruthers et al.), the half-life (
| Reagent Derived From | Purification Feasibility | |
| Bis(diethylamino)phosphine | < 1 hour | Difficult (requires rapid, neutral workup) |
| Bis(diisopropylamino)phosphine | > 24 hours | Excellent (Standard Silica Chromatography) |
Experimental Protocol: Synthesis of Nucleoside Phosphoramidite
Objective: Synthesis of 5'-O-DMT-Thymidine 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite using Bis(diisopropylamino)chlorophosphine.
Safety Note: Chlorophosphines are corrosive and moisture-sensitive. Perform all steps under Argon/Nitrogen in a fume hood.
Reagents:
-
Nucleoside: 5'-O-DMT-Thymidine (dried in vacuo).
-
Phosphitylating Agent: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (derived from BDP-Cl) OR Bis(diisopropylamino)chlorophosphine reacted in situ with 2-cyanoethanol.
-
Activator: 1H-Tetrazole (0.45 M in acetonitrile) or Diisopropylammonium tetrazolide.
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Workflow:
-
Preparation:
-
Dissolve 1.0 eq of 5'-O-DMT-Thymidine in anhydrous DCM under inert atmosphere.
-
Add 0.5-1.0 eq of Diisopropylammonium tetrazolide (activator/buffer).
-
-
Phosphitylation:
-
Add 1.1 eq of the phosphitylating reagent (e.g., 2-cyanoethyl tetraisopropylphosphorodiamidite) dropwise via syringe.
-
Note: If using the BDP-Cl directly, you must first react it with 2-cyanoethanol in the presence of a base (DIEA) to generate the active phosphitylating species in situ.
-
-
Reaction Monitoring:
-
Stir at room temperature for 1–2 hours.
-
Monitor by TLC (Silica; 50:45:5 EtOAc:Hexanes:TEA). Look for the conversion of the polar nucleoside to a less polar phosphoramidite spot.
-
-
Workup:
-
Quench with saturated NaHCO₃ or dilute alcohols.
-
Wash organic layer with brine. Dry over Na₂SO₄.
-
-
Purification:
-
Flash chromatography on silica gel (pre-equilibrated with 1-5% Triethylamine to prevent acid-catalyzed decomposition).
-
Crucial Difference: If using Bis(diethylamino) analogues, this purification step often fails due to degradation on the silica column.
-
Figure 2: The Phosphitylation Workflow. The choice of the diisopropyl group ensures the path leads to a stable, isolable product (Green), whereas ethyl groups often lead to instability (Red).
Catalysis Applications (Secondary Context)
While oligonucleotide synthesis is the primary domain, these molecules also serve as ligands in transition metal catalysis (e.g., Palladium-catalyzed cross-coupling).
-
Bis(diisopropylamino)phosphine ligands: These are electron-rich and bulky. In Buchwald-Hartwig aminations, the bulk facilitates the reductive elimination step, often making them superior for coupling sterically hindered substrates.
-
Bis(diethylamino)phosphine ligands: Less bulky. They may facilitate oxidative addition more easily but can struggle to promote the final product release (reductive elimination) in crowded systems.
References
-
Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
- The foundational paper establishing diisopropylamino phosphoramidites as the standard.
-
BenchChem. (2025).[1] Applications of Bis(diisopropylamino)chlorophosphine in Drug Discovery.
- Technical notes on reagent handling and applic
-
Sigma-Aldrich. (2025). Product Specification: Bis(diisopropylamino)chlorophosphine (CAS 56183-63-2).[2][3][4]
-
Source for physical property data and safety handling.[5]
-
-
TCI Chemicals. (2025). Phosphine Ligand Application Guide.
- Comparative data on phosphine ligand sterics and electronics.
-
NIST Chemistry WebBook. Phosphine, bis(diethylamino)- properties.
- Standard reference for thermodynamic and spectral d
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BIS(DIISOPROPYLAMINO)CHLOROPHOSPHINE | 56183-63-2 [chemicalbook.com]
- 3. ビス(ジイソプロピルアミノ)クロロホスフィン ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 双(二异丙基氨基)氯膦 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 685-83-6: Chlorobis(diethylamino)phosphine [cymitquimica.com]
Yield & Performance Guide: 2-Cyanoethyl Phosphitylating Agents
Content Type: Publish Comparison Guide Subject: Comparative analysis of Phosphorodiamidites vs. Chlorophosphoramidites in Nucleoside Phosphoramidite Synthesis.
Executive Summary
In the synthesis of nucleoside phosphoramidites—the fundamental building blocks of modern oligonucleotide production—the choice of phosphitylating agent dictates not just the reaction yield, but the downstream purity and stability of the final synthon.[]
This guide compares the two industry-standard agents:
-
The "Bis-Reagent": 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.[2][3][4][5][6][7][8][9]
-
The "Chloro-Reagent": 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.[8]
Verdict: While the Chloro-Reagent offers kinetically faster reactions suitable for sterically hindered nucleosides, the Bis-Reagent provides superior practical yields (90-95%) for routine synthesis due to enhanced stability, lower sensitivity to moisture, and a cleaner impurity profile that simplifies purification.
Agent Profiles & Mechanism of Action
To understand yield discrepancies, one must understand the activation mechanisms. The Chloro-reagent relies on a highly reactive leaving group (Cl⁻), whereas the Bis-reagent requires protonation of an amine leaving group by an activator.
Comparative Mechanism Diagram
The following diagram illustrates the divergent activation pathways and the critical role of the activator in the Bis-reagent pathway compared to the base requirement in the Chloro-reagent pathway.
Figure 1: Mechanistic comparison. The Bis-reagent (Green) proceeds via an activated tetrazolyl intermediate, preventing premature hydrolysis. The Chloro-reagent (Red) reacts directly, requiring immediate acid scavenging.
Comparative Performance Analysis
The following data aggregates typical performance metrics from controlled laboratory settings (0.1 - 10 mmol scale).
Table 1: Performance Matrix
| Feature | Bis-Reagent (Phosphorodiamidite) | Chloro-Reagent (Chlorophosphoramidite) |
| CAS Number | 102691-36-1 | 89992-70-1 |
| Typical Isolated Yield | 92% - 96% | 85% - 92% |
| Reaction Time | 1 - 4 Hours | 15 - 60 Minutes |
| Moisture Sensitivity | Moderate (Handled in air briefly) | High (Strict inert atmosphere required) |
| Storage Stability | High (Months at 4°C) | Low (Weeks at -20°C; prone to hydrolysis) |
| Impurity Profile | Clean (Mainly H-Phosphonate if wet) | Complex (Hydrolysis + Cyanoethyl cleavage) |
| Requirement | Acid Activator (e.g., Tetrazole) | Base Scavenger (e.g., DIPEA) |
| Cost Efficiency | High (Lower reagent waste) | Moderate (Loss due to degradation) |
Expert Insight: The "Hidden" Yield Loss
While the Chloro-reagent is theoretically more reactive, practical yields often suffer due to:
-
Hydrolysis: The P-Cl bond reacts instantly with trace atmospheric moisture, lowering the effective concentration of the reagent.
-
Base-Catalyzed Elimination: The Chloro-reagent requires a base (DIPEA) to neutralize HCl.[8] Excess base can trigger the premature removal of the cyanoethyl protecting group (β-elimination), degrading the final product before isolation.
Validated Experimental Protocols
These protocols are designed to be self-validating . The inclusion of specific checkpoints ensures the user can verify success at critical junctures.
Protocol A: High-Fidelity Synthesis with Bis-Reagent
Recommended for standard nucleosides (dA, dC, dG, T) and large-scale batches.
Materials:
-
Dry Dichloromethane (DCM) or Acetonitrile (ACN) (<30 ppm H₂O).
-
Activator: 1H-Tetrazole (0.45 M in ACN) or 4,5-Dicyanoimidazole (DCI).
-
Reagent: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.[2][3][4][5][6][7][8][9]
Step-by-Step Workflow:
-
Drying: Co-evaporate the 5'-DMT protected nucleoside with anhydrous pyridine (2x) and toluene (1x) to remove trace water. Vacuum dry overnight.
-
Dissolution: Dissolve nucleoside in anhydrous DCM under Argon.
-
Activation: Add 0.6 equivalents of Activator (Tetrazole/DCI).
-
Note: The activator protonates one diisopropylamino group, converting it into a good leaving group.
-
-
Addition: Add 1.1 - 1.2 equivalents of Bis-Reagent dropwise.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Self-Validation Check: Spot TLC (Silica, 50:40:10 EtOAc/Hexane/Et3N). Product should appear as a non-polar spot (Rf ~0.5-0.7) distinct from the baseline starting material.
-
-
Quench: Add degassed butanol or methanol (0.5 mL) to react excess phosphitylating agent.
Protocol B: Rapid Synthesis with Chloro-Reagent
Recommended for sterically hindered nucleosides or when reaction speed is critical.
Materials:
-
Strictly Anhydrous THF or DCM (<10 ppm H₂O).
-
Base: N,N-Diisopropylethylamine (DIPEA), distilled over CaH₂.
-
Reagent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.[8]
Step-by-Step Workflow:
-
Setup: Flame-dry all glassware. Maintain a positive pressure of Nitrogen/Argon.
-
Base Addition: Dissolve dried nucleoside in solvent. Add 2.5 equivalents of DIPEA.
-
Critical: The base must be added before the reagent to scavenge HCl immediately.
-
-
Cooling: Cool the solution to 0°C (Ice bath).
-
Addition: Add 1.1 equivalents of Chloro-Reagent slowly via syringe.
-
Reaction: Allow to warm to RT. Stir for 15–45 minutes.
-
Self-Validation Check: Monitor for precipitation of DIPEA-HCl salts (white solid). This confirms the reaction is proceeding.
-
-
Workup: Filter off salts immediately under inert gas to prevent hygroscopic clumping.
Quality Control: ³¹P NMR Interpretation
The only way to definitively validate yield and purity is ³¹P NMR. This section provides the reference shifts to interpret your results.
Solvent: CD₃CN or C₆D₆ (Avoid CDCl₃ if acidic traces are present).
| Species | Chemical Shift (δ ppm) | Interpretation |
| Target Phosphoramidite | 148.0 – 150.0 | Distinct doublet (diastereomers). Sharp peaks indicate high purity. |
| H-Phosphonate (Impurity) | 10 – 15 | Caused by hydrolysis (water contamination). |
| Phosphorothioate (Impurity) | 65 – 75 | Caused by oxidation (air contamination) if sulfurizing agents are near. |
| Oxidized Phosphate (P=O) | ~ -5 to 10 | Complete oxidation/degradation. |
| Bis-Reagent (Unreacted) | ~ 123.0 | Excess reagent remaining. |
Visualization of Purity Logic
Figure 2: NMR Decision Tree. Use this logic flow to rapidly assess the quality of the synthesized phosphoramidite.
References
-
Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859–1862. Link
-
Nielsen, J., et al. (1987). Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites. Nucleic Acids Research, 15(9), 3626. Link
-
Berner, S., et al. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853-864. Link
-
Sigma-Aldrich (Merck). Product Specification: 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite. Link
-
Glen Research. Technical Bulletin: Phosphitylating Reagents for Oligonucleotide Synthesis. Link
Sources
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 102691-36-1 [chemicalbook.com]
- 5. ro.uow.edu.au [ro.uow.edu.au]
- 6. Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. entegris.com [entegris.com]
- 8. BJOC - Preparation of trinucleotide phosphoramidites as synthons for the synthesis of gene libraries [beilstein-journals.org]
- 9. 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
"performance of bis(diisopropylamino)phosphine in different solvent systems"
[1][2]
Executive Analysis
Bis(diisopropylamino)chlorophosphine (Cl-P(NiPr
Core Reagent Profile
Solvent System Performance Comparison
The choice of solvent dictates reaction kinetics, byproduct removal (amine salts), and downstream purity. The following table synthesizes experimental observations regarding the stability and efficiency of this reagent in common solvents.
| Solvent System | Performance Rating | Primary Application | Mechanistic Insight |
| Dichloromethane (DCM) | Optimal (General) | Phosphoramidite Synthesis | High solubility for the reagent and organic substrates.[1] Key Advantage: Moderate solubility of amine salts allows the reaction to proceed without "crashing out" too early and encapsulating unreacted material.[2] Easy to remove ( |
| Diethyl Ether (Et | High (Isolation) | Purification / Salt Removal | Key Advantage: Diisopropylamine hydrochloride (iPr |
| Tetrahydrofuran (THF) | Moderate | Ligand Synthesis / Metal Catalysis | Good for reactions involving Grignard reagents or lithiated species (e.g., converting Cl-P to Alkyl-P).[1] Risk: Higher water miscibility than DCM makes drying critical to prevent hydrolysis.[2] |
| Acetonitrile (ACN) | Low (Synthesis) | Not Recommended for Synthesis | While ACN is the standard for coupling phosphoramidites (DNA synthesis), it is poor for making them from chlorophosphines.[1] Its polarity can solubilize amine salts, complicating purification, and it is difficult to keep strictly anhydrous.[2] |
| Toluene | High (Thermal) | Bulky Ligand Synthesis | High boiling point allows for thermal drive in sterically hindered substitutions.[1][2] Excellent for Buchwald-Hartwig ligand synthesis.[1][2][4] |
Solvent Selection Decision Logic
-
Goal: Synthesize a Phosphoramidite (e.g., for Oligos)?
-
Protocol: React in DCM to ensure complete conversion, then dilute with Hexane/Ether to precipitate salts before filtration.[2]
-
-
Goal: Synthesize a Phosphine Ligand (P-C bond)?
Comparative Analysis: Chlorophosphine vs. Alternatives
Researchers often choose between the Chlorophosphine (Cl-P(NiPr
| Feature | Bis(diisopropylamino)chlorophosphine | 2-Cyanoethyl Tetraisopropylphosphorodiamidite |
| Reactivity Mechanism | Nucleophilic Substitution (S | Acid-Catalyzed Exchange. Requires an activator (e.g., Tetrazole, DCI) to protonate a diisopropylamino group.[1][2] |
| Reaction Rate | Fast (< 1 hour). Instantaneous with primary alcohols.[1][2] | Slower (1-4 hours). Dependent on activator pKa and sterics.[1][2] |
| Byproducts | Amine Hydrochloride (Solid precipitate).[1][2] | Diisopropylamine (Liquid/Gas) + Activator salt.[1][2] |
| Moisture Sensitivity | Extreme. Reacts instantly with water to form H-phosphonate.[1][2] | Moderate. Can be handled briefly in air (though not recommended).[1][2] |
| Best For | Creating the first P-O bond (e.g., making the amidite monomer). | Introducing the phosphite into a growing chain (e.g., DNA synthesis). |
Experimental Protocols
Protocol A: Synthesis of a Nucleoside Phosphoramidite
Target: Conversion of a 5'-protected nucleoside to its 3'-phosphoramidite.[1]
Reagents:
Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve Nucleoside and DIPEA in DCM.[2]
-
Addition: Cool to 0°C. Add Bis(diisopropylamino)chlorophosphine dropwise via syringe.
-
Note: Cooling prevents uncontrolled exotherms and minimizes side reactions at the N-protecting groups.[2]
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 30–60 minutes.
-
Workup (The "Crashing Out" Method):
Protocol B: Handling H-Phosphonate Contamination
A common failure mode is the appearance of a peak at
-
Cause: Wet solvent or atmospheric moisture hydrolyzing the P-Cl bond.[2]
-
Remedy:
-
Ensure solvents are dried over molecular sieves (3Å) for 24h.
-
Add a "sacrificial" base (e.g., small amount of pyridine) if the system is slightly acidic.[2]
-
Purification: H-phosphonates are much more polar than amidites.[1][2] Flash chromatography (using Et
N-treated silica) can separate them, but yield loss is significant.[1]
-
Mechanistic & Workflow Visualization[1][2]
Figure 1: Phosphitylation Pathway & Solvent Influence
This diagram illustrates the competition between the productive phosphitylation pathway and the hydrolytic degradation pathway, highlighting where solvent choice impacts the outcome.
Caption: Figure 1. Competitive pathways in phosphitylation. The productive path (green) requires anhydrous conditions. The hydrolytic path (red) is irreversible.[1] Solvent choice (DCM vs. Ether) facilitates salt removal.[1]
References
-
BenchChem Technical Support. (2025).[1][2][4][6][7] Bis(diisopropylamino)chlorophosphine: Technical Profile and Applications. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1][2] Bis(diisopropylamino)chlorophosphine Product Specification & Safety Data. Retrieved from [1][3]
-
PubChem. (2025).[1][2] Compound Summary: Bis(diisopropylamino)chlorophosphine (CAS 56183-63-2).[1][3] National Library of Medicine.[2] Retrieved from [1]
-
Organic Syntheses. (2016). Preparation of Dichloro(diisopropylamino)phosphine and Catalyst Synthesis. Org. Synth. 2016, 93, 400-416.[2] Retrieved from [1]
-
Entegris. (2022).[1][2][3] The Art of Phosphitylation: Reagent Selection Guide. Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ビス(ジイソプロピルアミノ)クロロホスフィン ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. surfacesciencewestern.com [surfacesciencewestern.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Bis(diisopropylamino)phosphine in Suzuki vs. Stille Coupling: A Comparative Technical Guide
Topic: "bis(diisopropylamino)phosphine in Suzuki vs Stille coupling" Content Type: Publish Comparison Guides.
Executive Summary
In the landscape of palladium-catalyzed cross-coupling, bis(diisopropylamino)phosphine (often utilized via its precursor bis(diisopropylamino)chlorophosphine or its air-stable oxide tautomer) represents a specialized class of electron-rich, sterically demanding ligands.[1] Technically classified as a precursor to Heteroatom-Substituted Secondary Phosphine Oxide (HASPO) ligands, this system offers distinct advantages over traditional triarylphosphines (e.g.,
This guide objectively compares its performance in Suzuki-Miyaura and Stille couplings, analyzing the mechanistic trade-offs between the two methodologies when employing this specific ligand architecture.
The Ligand System: Chemistry & Activation[2]
To use this system effectively, researchers must understand that "bis(diisopropylamino)phosphine" is rarely the active species in its P(III)-H form. It typically operates through a tautomeric equilibrium.
-
Commercial Form: Often supplied as Bis(diisopropylamino)chlorophosphine (highly moisture-sensitive) or Bis(diisopropylamino)phosphine oxide (air-stable).
-
Active Species: In the presence of water (Suzuki conditions) or upon workup, the chloride hydrolyzes to the Secondary Phosphine Oxide (SPO) . This SPO exists in equilibrium with its P(III)-OH tautomer (phosphinous acid), which coordinates to Palladium.
Key Advantage: The diisopropylamino groups
Figure 1: Activation pathway of bis(diisopropylamino)chlorophosphine to the catalytically active HASPO species.
Performance Comparison: Suzuki vs. Stille
The choice between Suzuki and Stille when using this ligand depends heavily on the electrophile (aryl halide) and the functional group tolerance required.
A. Suzuki-Miyaura Coupling [2][3][4][5]
-
Mechanism Alignment: The HASPO ligand system thrives in Suzuki coupling because the reaction conditions (aqueous base) naturally facilitate the formation of the active anionic phosphinito complex
. -
Substrate Scope: Excellent for Aryl Chlorides .[2] The high electron density of the ligand overcomes the high bond dissociation energy of Ar-Cl.
-
Sterics: The bulky isopropyl-amino groups promote Reductive Elimination , allowing for the synthesis of sterically hindered biaryls (e.g., ortho-substituted).
B. Stille Coupling
-
Mechanism Alignment: Stille coupling is neutral and does not require base. However, the transmetalation step in Stille is often slow with electron-rich ligands.
-
The Paradox: While electron-rich ligands (like this one) speed up oxidative addition (good for chlorides), they can slow down transmetalation (bad for Stille).
-
Optimization: To use this ligand in Stille, one often requires the "Copper Effect" (CuI co-catalysis) or elevated temperatures to drive the transmetalation step.
-
Niche Utility: It is preferred over Suzuki only when the substrate contains base-sensitive groups (e.g., esters, base-labile protecting groups) that would decompose under Suzuki conditions.
Comparative Data Summary
| Feature | Suzuki-Miyaura w/ Bis(diisopropylamino)P | Stille w/ Bis(diisopropylamino)P |
| Primary Utility | Coupling of Aryl Chlorides & Hindered Biaryls | Coupling of Base-Sensitive Substrates |
| Catalyst Loading | Low (0.1 – 1.0 mol%) | Moderate to High (1.0 – 5.0 mol%) |
| Reaction Conditions | Aqueous Base (e.g., | Neutral / Anhydrous (often requires CuI) |
| Rate Determining Step | Oxidative Addition (accelerated by ligand) | Transmetalation (potentially hindered by ligand) |
| Atom Economy | High (Boronic acids low MW) | Low (Stoichiometric Tin waste) |
| Toxicity | Low (Boron byproducts benign) | High (Organotin byproducts toxic) |
Experimental Protocols
These protocols are designed to be self-validating. The color change in the Suzuki protocol serves as a visual indicator of active catalyst formation.
Protocol A: Suzuki-Miyaura Coupling (Aryl Chlorides)
Objective: Coupling of 4-chloroanisole with phenylboronic acid.
-
Catalyst Pre-activation:
-
In a vial, dissolve
(1.0 mol%) and Bis(diisopropylamino)chlorophosphine (2.0 mol%) in Toluene (1 mL). -
Add 1 drop of water (to hydrolyze to SPO) and stir for 5 mins. Observation: Solution may turn from orange to pale yellow/colorless as the active complex forms.
-
-
Reaction Assembly:
-
Add 4-chloroanisole (1.0 equiv), Phenylboronic acid (1.5 equiv), and
(2.0 equiv). -
Add Toluene/Water (4:1 ratio, 0.5 M concentration).
-
-
Execution:
-
Heat to 80°C for 2-4 hours.
-
Validation: Monitor by TLC/GC. Aryl chlorides typically require heating; if no conversion is seen after 1 hour, increase temp to 100°C.
-
-
Workup:
-
Cool, dilute with EtOAc, wash with water. Dry organic layer over
.
-
Protocol B: Stille Coupling (Base-Sensitive)
Objective: Coupling of a base-sensitive Aryl Bromide with Tributyl(vinyl)tin.
-
Setup:
-
Flame-dry a Schlenk flask and backfill with Argon.
-
Add
(1.5 mol%) and Bis(diisopropylamino)chlorophosphine (6.0 mol%) (Use excess ligand to stabilize Pd in absence of base). -
Solvent: Anhydrous Dioxane (0.2 M).
-
-
Reagents:
-
Add Aryl Bromide (1.0 equiv) and Vinylstannane (1.1 equiv).
-
Additive: Add CsF (2.0 equiv) or CuI (10 mol%) if the reaction is sluggish (The "Copper Effect" scavenges free ligands to facilitate transmetalation).
-
-
Execution:
-
Heat to 100°C. Stille coupling with electron-rich ligands often requires higher thermal energy to overcome the transmetalation barrier.
-
Validation: Stille couplings often turn black (Pd precipitation) if the ligand dissociates too easily. This ligand's bulk usually maintains a homogenous orange/brown solution.
-
Mechanistic Logic & Troubleshooting
The following diagram illustrates why this ligand is superior for Chlorides (Step 1) but potentially slower for Stille Transmetalation (Step 2).
Figure 2: The catalytic cycle highlighting the ligand's impact on Oxidative Addition vs. Transmetalation.
Troubleshooting Guide:
-
Problem: Low yield in Stille coupling.
-
Cause: Electron-rich ligand stabilizes the Pd(II) intermediate too strongly, preventing the tin reagent from approaching.
-
Solution: Add CuI (10 mol%) or switch to a less electron-rich ligand (like
) if the substrate allows. If the substrate requires this ligand (e.g., it's a chloride), increase temperature to 110°C.
-
-
Problem: Catalyst decomposition (Pd black) in Suzuki.
-
Cause: Insufficient ligand loading or oxidation of the ligand.
-
Solution: Ensure a Ligand:Pd ratio of at least 2:1. Use degassed solvents.
-
References
-
Sigma-Aldrich. (n.d.). Bis(diisopropylamino)chlorophosphine Product Sheet. Retrieved from
-
BenchChem. (2025).[1] Application Notes for Bis(diisopropylamino)chlorophosphine as a Catalyst Precursor. Retrieved from
-
Ackermann, L. (2005). Phosphine Oxides as Preligands in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health (PMC). Retrieved from
-
Doyle, A. G., et al. (2023).[3] Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. University of California, Los Angeles. Retrieved from
-
Feringa, B. L., et al. (2024). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. National Institutes of Health (PMC). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Bis(diisopropylamino)phosphine
Introduction: Beyond Synthesis
Bis(diisopropylamino)phosphine is a valuable organophosphorus compound, frequently utilized in synthetic chemistry for the construction of specialized ligands and as a precursor in various catalytic systems. Its utility, however, is matched by its significant reactivity. As a potent reducing agent and a sterically hindered phosphine, it is highly sensitive to atmospheric oxygen and moisture.[1] Improper handling or disposal can lead to violent, uncontrolled reactions, presenting a significant risk of fire, explosion, and chemical exposure in the laboratory.
This guide provides a comprehensive, step-by-step framework for the safe quenching and disposal of bis(diisopropylamino)phosphine. The procedures outlined here are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles behind each step to ensure a self-validating and inherently safe process. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a responsible and robust safety culture.
Hazard Analysis and Risk Mitigation
Bis(diisopropylamino)phosphine and related compounds are classified as pyrophoric and/or water-reactive materials.[2][3] A thorough understanding of their hazards is the first step in mitigating risk.
-
Pyrophoricity & Air Sensitivity: The primary hazard is the compound's tendency to spontaneously ignite upon contact with air.[4] This is due to a rapid and highly exothermic oxidation of the phosphorus(III) center.
-
Water Reactivity: Reaction with water (hydrolysis) is also highly exothermic and can liberate flammable and toxic gases, potentially including phosphine gas, which has an odor of garlic or rotten fish.[5][6] The reaction can be violent, especially with larger quantities.
-
Corrosivity and Byproducts: The compound itself and its hydrolysis byproducts, such as diisopropylamine and phosphorus acids, can be corrosive, causing severe skin burns and eye damage.[7]
A formal risk assessment must be conducted before any handling or disposal operation. This procedure should only be performed by personnel trained in handling air-sensitive reagents.[8][9]
Essential Prerequisites for Safe Disposal
Attempting to dispose of this material without the proper engineering controls and personal protective equipment is a critical error. The following must be in place before starting any procedure.
Engineering Controls
-
Fume Hood or Glove Box: All manipulations must be performed in a certified chemical fume hood or an inert-atmosphere glove (dry) box.[3][10] This is non-negotiable, as it contains potentially flammable vapors and toxic gases.[2]
-
Inert Atmosphere: A reliable source of dry inert gas (Nitrogen or Argon) is required to purge glassware and maintain an oxygen-free environment throughout the procedure.[11][12]
Personal Protective Equipment (PPE) & Emergency Equipment
The causality behind PPE selection is to create a barrier against the dual threats of fire and chemical corrosion.
| Equipment | Specification & Rationale |
| Primary Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[13] Safety glasses are insufficient. |
| Secondary Eye/Face Protection | A full-face shield must be worn over the goggles to protect against splashes and potential explosions.[3][10][14] |
| Hand Protection | A two-layer glove system is recommended: an inner nitrile glove for chemical resistance and an outer pair of neoprene or heavy-duty rubber gloves for extended protection.[3][10] For transfers, flame-resistant Nomex gloves can be worn over the chemical-resistant gloves.[4][13] |
| Body Protection | A flame-resistant (FR) lab coat, such as one made of Nomex, is mandatory.[10][13][14] Standard cotton or polyester lab coats can ignite and melt.[3][4] |
| Footwear & Clothing | Wear long pants and fully enclosed shoes made of natural fibers like leather or cotton.[4][13] Synthetic clothing is strongly discouraged as it can melt onto the skin in a fire.[14] |
| Spill Kit | A container of dry sand, Met-L-X, or other Class D fire extinguisher media must be immediately accessible to smother small spills or fires.[9] Do NOT use water.[2] |
| Fire Extinguisher | A standard dry powder (ABC) fire extinguisher should be nearby for secondary fires (e.g., ignited solvents).[2] A Class D extinguisher is necessary for fires involving reactive metals, but ABC is appropriate for most organometallic reagents.[3][14] |
| Safety Equipment | An ANSI-approved safety shower and eyewash station must be within a 10-second travel distance and unobstructed.[2][14] |
The Buddy System
Given the significant hazards, any procedure involving pyrophoric liquids must not be performed alone.[4][10][13] A second person, fully informed of the procedure and its risks, must be present to provide assistance in an emergency.
Step-by-Step Quenching and Disposal Protocol
This protocol is based on the principle of controlled deactivation through slow addition of a quenching agent to a dilute, cooled solution under an inert atmosphere.[15][16] This method is designed to manage the reaction's exotherm safely.
Workflow Overview
The following diagram illustrates the decision-making and procedural flow for the safe disposal of bis(diisopropylamino)phosphine.
Caption: Disposal Workflow for Bis(diisopropylamino)phosphine.
Detailed Methodology
-
System Preparation:
-
In a chemical fume hood, assemble a three-necked round-bottom flask of appropriate size (at least 10x the volume of the material to be quenched). Equip it with a magnetic stir bar, a pressure-equalizing addition funnel, a gas inlet adapter connected to an inert gas line, and a stopper. The gas line should be vented through an oil bubbler to prevent over-pressurization and monitor gas flow.[11][12]
-
Ensure all glassware is thoroughly dried beforehand, either in an oven or by flame-drying under vacuum, to remove any adsorbed moisture.[8][17]
-
-
Inerting and Dilution:
-
Purge the assembled flask with dry nitrogen or argon for several minutes.
-
Under a positive pressure of inert gas, transfer the bis(diisopropylamino)phosphine waste into the flask.
-
Dilute the phosphine with an anhydrous, high-boiling inert solvent such as heptane or toluene. A dilution of 1 part phosphine to 10 parts solvent is a safe starting point. This dilution is critical for dissipating the heat of reaction.
-
-
Controlled Quenching:
-
Place the flask in an ice/water bath and allow the solution to cool to 0 °C with gentle stirring.
-
Fill the addition funnel with a quenching agent. The preferred initial agent is isopropanol . Its reaction is less vigorous than with water, providing better control over the exotherm.[2][14]
-
Begin adding the isopropanol dropwise to the stirred, cooled phosphine solution. You will likely observe gas evolution (hydrogen). The rate of addition must be controlled to keep the reaction from becoming too vigorous. If the reaction becomes too fast, stop the addition immediately.
-
Continue the slow addition until gas evolution subsides.
-
Once the reaction with isopropanol is complete, you can switch to a more aggressive quenching agent. Slowly add a 1:1 mixture of isopropanol/water, again controlling the addition rate based on the reaction's vigor.[16]
-
Finally, after the reaction with the alcohol/water mixture has ceased, slowly add water to ensure complete hydrolysis of any remaining reactive species.[16]
-
-
Final Deactivation and Neutralization:
-
Once the final addition of water causes no further reaction, remove the ice bath and allow the mixture to warm to room temperature.
-
Let the solution stir for an additional 2-6 hours to ensure the reaction is complete.[16]
-
The resulting solution may be acidic or basic. Check the pH and neutralize it by slowly adding a weak acid (e.g., citric acid) or base (e.g., sodium bicarbonate).
-
This final, quenched solution can now be transferred to a clearly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department.[18][19]
-
Spill Management
Accidents can happen, and preparedness is key.
-
Small Spills (<10 mL):
-
Alert personnel in the immediate area.
-
Smother the spill with a generous amount of dry sand or Met-L-X powder.[9]
-
Using a non-sparking scoop, carefully collect the absorbent material and place it into a dry beaker or flask.
-
Move the container to a fume hood and follow the quenching protocol above, treating the absorbent material as the phosphine source and slowly adding it to a flask of isopropanol.
-
-
Large Spills:
-
Alert everyone in the lab and evacuate the area immediately. If anyone has been exposed or is on fire, guide them to the safety shower and assist them in using it.[2][14]
-
Call your institution's emergency number (e.g., 911) and notify EHS.[2]
-
Close the fume hood sash and the laboratory door as you exit.
-
Do not attempt to clean up a large spill yourself. Provide emergency responders with information on the spilled material.
-
References
-
Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Retrieved from [Link]
-
Lab Manager. (2024, December 10). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Retrieved from [Link]
-
Purdue University Environmental Health and Safety. (n.d.). Pyrophoric Materials. Retrieved from [Link]
-
GOV.UK. (n.d.). Phosphine - Incident management. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Transferring Air-Sensitive Reagents. Retrieved from [Link]
-
The Sarpong Group, University of California, Berkeley. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]
-
University of Notre Dame. (2015, January 7). Common Standard Operating Procedure: Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
Airgas. (2025, April 1). SAFETY DATA SHEET - Phosphine. Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). (n.d.). Phosphine: Lung Damaging Agent. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
U.S. Department of Agriculture. (2024, February 29). Treatments Procedure - Phosphine. Retrieved from [Link]
-
Lab Waste. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]
-
Air Liquide. (n.d.). Safety Data Sheet - Phosphine. Retrieved from [Link]
-
MDPI. (n.d.). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Retrieved from [Link]
-
Air Liquide. (2023, January 21). SAFETY DATA SHEET Phosphine. Retrieved from [Link]
-
ResearchGate. (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Retrieved from [Link]
-
Western University. (n.d.). Exploring the Chemistry of Bis(azido)phosphine Chalcogenides and the Pursuit of Isolable Phosphinidene Chalcogenides. Retrieved from [Link]
-
PubMed. (2015, October 21). Mono-Oxidation of Bidentate Bis-phosphines in Catalyst Activation: Kinetic and Mechanistic Studies of a Pd/Xantphos-Catalyzed C-H Functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 7. Oxidation of 1,3-bis(diphenylphosphine)propane. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P-24). Retrieved from [Link]
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- 3. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. umdearborn.edu [umdearborn.edu]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Phosphine: Lung Damaging Agent | NIOSH | CDC [cdc.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 9. pnnl.gov [pnnl.gov]
- 10. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. ehs.uci.edu [ehs.uci.edu]
- 14. cmu.edu [cmu.edu]
- 15. sarponggroup.com [sarponggroup.com]
- 16. chemistry.nd.edu [chemistry.nd.edu]
- 17. web.mit.edu [web.mit.edu]
- 18. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 19. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Comprehensive Safety & Handling Guide: Bis(diisopropylamino)-phosphine
[1]
Executive Hazard Profile & Risk Assessment[2]
Bis(diisopropylamino)-phosphine (and its related chlorophosphine precursors) represents a class of organophosphorus ligands characterized by extreme reactivity. As a Senior Application Scientist, I must emphasize that "standard" laboratory safety protocols are insufficient. This compound poses a dual-threat: immediate chemical corrosivity and high air/moisture sensitivity (potential pyrophoricity).
Core Hazard Analysis
| Hazard Class | Severity | Mechanism of Injury |
| Corrosivity | Category 1B | Irreversible destruction of dermal/ocular tissue upon contact.[1] Hydrolysis on skin releases heat and potentially HCl or secondary amines. |
| Reactivity | High/Pyrophoric | Secondary phosphines ( |
| Toxicity | Acute | Organophosphines can inhibit acetylcholinesterase or cause systemic toxicity via inhalation of vapors. |
Engineering Controls: The Primary Defense
PPE is the last line of defense. For Bis(diisopropylamino)-phosphine, isolation is the primary requirement.
Hierarchy of Containment
-
Inert Atmosphere Glovebox: The gold standard. All weighing, aliquoting, and storage should occur under
or atmosphere ( ppm ). -
Schlenk Line (Double Manifold): Acceptable for transfer and reaction setup if the user is proficient in cannula transfer techniques.
-
Chemical Fume Hood: MANDATORY for all work. Never handle this compound on an open bench. The hood sash must be kept at the lowest possible working height to act as a physical blast shield.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" advice. The lipophilic nature of organophosphines allows them to permeate standard glove materials rapidly.
Detailed PPE Specifications
| Body Area | Standard PPE | Advanced Requirement for Bis(diisopropylamino)-phosphine | Scientific Rationale |
| Hand Protection | Nitrile (4 mil) | Double-Gloving or Laminate: 1. Inner: 4-mil Nitrile (Tactility)2. Outer: Silver Shield® (Laminate) or 8-mil Nitrile (Splash)Change immediately upon splash. | Organophosphines can permeate thin nitrile in <5 minutes. Laminate films offer broad-spectrum resistance to permeation and degradation. |
| Ocular | Safety Glasses | Chemical Splash Goggles + Face Shield | Vapors and aerosols track around safety glasses. A face shield protects the neck/face from pyrophoric splashes or exothermic hydrolysis. |
| Body | Cotton Lab Coat | Flame-Resistant (FR) Lab Coat (Nomex/Kevlar) | Standard cotton burns rapidly if the chemical ignites. Synthetic blends (polyester) melt into the skin. FR fabric self-extinguishes. |
| Respiratory | None (Hood) | Work in Fume Hood. If outside hood (spill): Full-face respirator with ABEK (Multi-gas) cartridges. | Phosphine derivatives have low odor thresholds but high toxicity. Particulates/mists are corrosive to the respiratory tract. |
Visualization: PPE Selection Logic
The following decision tree illustrates the logic for selecting PPE based on the operation scale.
Figure 1: Risk-based PPE selection logic. Note that "Open Pouring" is strongly discouraged and should only be done if strictly necessary and within a glovebox.
Operational Protocol: Inert Transfer Techniques
Handling this compound requires strict exclusion of air.[2][3][4][5][6][7] The following protocol utilizes the Positive Pressure Cannula Method .
Step-by-Step Transfer Workflow
-
Preparation:
-
Flame-dry all glassware and cool under vacuum.
-
Purge the source bottle and receiving flask with Argon for 15 minutes.
-
Secure all septa with copper wire or parafilm to prevent pop-off during pressurization.
-
-
The Transfer:
-
Insert a wide-bore needle connected to an inert gas line (bubbler outlet) into the source bottle to create positive pressure.
-
Insert a double-tipped needle (cannula) through the septum of the source bottle, keeping the tip above the liquid level initially to purge the needle.
-
Push the cannula down into the liquid.
-
Insert the other end of the cannula into the receiving flask.
-
The pressure differential will drive the liquid. Do not aspirate with a syringe for volumes >10mL to avoid plunger failure.
-
-
Termination:
-
Remove the cannula from the receiving flask first, then the source.
-
Immediately submerge the cannula tip in a quench solution (dilute bleach or acetone) to neutralize residual phosphine.
-
Visualization: Cannula Transfer Logic
Figure 2: Logical flow for inert liquid transfer. Critical control points are indicated by the transitions.
Emergency & Disposal Procedures
Spill Management
Do NOT use water. Water may cause violent hydrolysis or spread the fire.
-
Evacuate: Clear the immediate area.
-
Contain: Use a dry, inert absorbent like Vermiculite or Dry Sand . Do not use paper towels (fire hazard).
-
Neutralize: Once absorbed, carefully transfer to a beaker in the fume hood. Slowly add dilute household bleach (sodium hypochlorite) to oxidize the phosphine to a phosphate. Caution: This is exothermic.
Waste Disposal[3][4]
-
Never dispose of unquenched phosphines in the solvent waste stream.
-
Quenching Protocol:
-
Dilute the residue with toluene or hexane.
-
Cool to 0°C in an ice bath.
-
Slowly add a 5-10% bleach solution or dilute hydrogen peroxide.
-
Stir until no further heat/gas is evolved.
-
Dispose of as aqueous chemical waste (check local EHS regulations).
-
References
-
Sigma-Aldrich. Safety Data Sheet: Bis(diisopropylamino)chlorophosphine. Accessed October 2023. Link[8]
-
Ansell. Chemical Resistance Guide: Permeation & Degradation Data. 8th Edition. Link
-
University of California, San Diego (UCSD). Standard Operating Procedure: Pyrophoric Chemicals. Link
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Link
Sources
- 1. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. eiga.eu [eiga.eu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 双(二异丙基氨基)氯膦 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
